Megovalicin H
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C35H63NO7 |
|---|---|
Molecular Weight |
609.9 g/mol |
IUPAC Name |
(2S,6S,8S,9R,12E,14E,16R,25R,27S)-16-ethyl-6,8,9-trihydroxy-12-(methoxymethyl)-25,27-dimethyl-2-propyl-1-oxa-4-azacyclooctacosa-12,14-diene-3,28-dione |
InChI |
InChI=1S/C35H63NO7/c1-6-15-33-34(40)36-24-30(37)23-32(39)31(38)21-20-29(25-42-5)19-14-18-28(7-2)17-13-11-9-8-10-12-16-26(3)22-27(4)35(41)43-33/h14,18-19,26-28,30-33,37-39H,6-13,15-17,20-25H2,1-5H3,(H,36,40)/b18-14+,29-19+/t26-,27+,28-,30+,31-,32+,33+/m1/s1 |
InChI Key |
VLCIAVLHXXOWFZ-OBUSZSHDSA-N |
Origin of Product |
United States |
Foundational & Exploratory
Megovalicin H: A Technical Guide to its Discovery, Isolation, and Characterization from Myxococcus flavescens
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the discovery, isolation, and preliminary characterization of Megovalicin H, a novel macrocyclic antibiotic. Sourced from the myxobacterium Myxococcus flavescens, this document outlines the key experimental protocols and quantitative data associated with its production and extraction.
Discovery and Production
This compound is a member of a complex of novel macrocyclic antibiotics, designated Megovalicins A, B, C, D, G, and H, which were first discovered to be endogenously produced by a newly isolated strain of Myxococcus flavescens.[1] Notably, within this complex, Megovalicins A, D, G, and H were identified as novel compounds, while Megovalicins C and B were found to be identical to the known antibiotics myxovirescin A1 and M-230B, respectively.[2]
Fermentation of Myxococcus flavescens
The production of this compound is achieved through the cultivation of Myxococcus flavescens. While specific media compositions can be optimized, a general approach involves submerged fermentation in a nutrient-rich medium.
Experimental Protocol: Tank Culture Fermentation
-
Inoculum Preparation: A seed culture of Myxococcus flavescens is prepared by transferring a viable colony to a suitable liquid medium and incubating until a desired cell density is reached.
-
Production Medium: A large-scale fermenter is prepared with a sterilized production medium. While the exact composition from the initial discovery is proprietary, media for myxobacteria typically include a source of casitone, minerals, and a buffer to maintain a physiological pH. For instance, a common medium for a related species, Myxococcus xanthus, consists of 1% Casitone, 10 mM Tris-HCl (pH 7.6), 8 mM MgSO4, and 1 mM KH2PO4.[3]
-
Fermentation: The production fermenter is inoculated with the seed culture. The fermentation is carried out for approximately 4 days under controlled conditions of temperature, aeration, and agitation to ensure optimal bacterial growth and antibiotic production.
-
Cell Harvesting: After the fermentation period, the bacterial cells are harvested from the culture broth. Given that the Megovalicins are accumulated endogenously, the cells are the primary source of the antibiotics.[1] Centrifugation is a standard method for separating the cell mass from the fermentation broth.
Production Yields
The fermentation process yields a significant amount of biomass and, subsequently, the Megovalicin complex. The reported yields provide a baseline for production expectations.
| Parameter | Value | Reference |
| Wet Cell Yield (per liter of culture) | 8.8 g | [1] |
| This compound Yield (per gram of wet cells) | 15.0 µg | [1] |
| Megovalicin A Yield (per gram of wet cells) | 4.8 µg | [1] |
| Megovalicin B Yield (per gram of wet cells) | 7.1 µg | [1] |
| Megovalicin C Yield (per gram of wet cells) | 20.0 µg | [1] |
| Megovalicin D Yield (per gram of wet cells) | 0.4 µg | [1] |
| Megovalicin G Yield (per gram of wet cells) | 3.75 µg | [1] |
Isolation and Purification
The extraction and separation of this compound from the cellular biomass and the other co-produced Megovalicins require a multi-step purification process.
Experimental Protocol: Extraction and Isolation
-
Cell Lysis: The harvested wet cells are subjected to lysis to release the intracellularly stored Megovalicins. This can be achieved through methods such as sonication, homogenization, or solvent extraction.
-
Solvent Extraction: The lysed cell material is extracted with a suitable organic solvent, such as methanol (B129727) or acetone, to solubilize the Megovalicins. The resulting extract is then separated from the cell debris by filtration or centrifugation.
-
Solvent Partitioning: The crude extract is concentrated and then subjected to liquid-liquid partitioning. This step helps to separate the relatively nonpolar Megovalicins from more polar contaminants. A common solvent system for this purpose is a biphasic mixture like ethyl acetate (B1210297) and water.
-
Chromatography: The enriched extract containing the Megovalicin complex is then subjected to a series of chromatographic separations to isolate the individual components. This typically involves:
-
Silica Gel Chromatography: A preliminary separation based on polarity.
-
High-Performance Liquid Chromatography (HPLC): A high-resolution technique, often using a reversed-phase column (e.g., C18), is employed for the final purification of this compound from the other closely related Megovalicins. A gradient elution with solvents like acetonitrile (B52724) and water is commonly used.
-
Structural Elucidation and Bioactivity
The definitive structure of this compound and its biological activity are key to understanding its potential as a therapeutic agent.
Structure Elucidation
The chemical structure of this compound was determined using a combination of spectroscopic techniques.[2]
Methodology: Spectroscopic Analysis
-
Mass Spectrometry (MS): To determine the molecular weight and elemental composition.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HMQC, HMBC) NMR experiments are used to elucidate the connectivity of atoms and the overall stereochemistry of the molecule.
-
Infrared (IR) Spectroscopy: To identify key functional groups present in the molecule.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy: To identify any chromophores within the structure.
Biological Activity
This compound is classified as a macrocyclic antibiotic.[1] While detailed studies on its specific spectrum of activity and mechanism of action are not extensively publicly available, its classification suggests it exhibits inhibitory activity against bacterial growth. Further research would be required to fully characterize its antimicrobial profile, including determining its Minimum Inhibitory Concentrations (MICs) against a panel of pathogenic bacteria.
Workflow and Pathway Visualizations
The following diagrams illustrate the key processes in the discovery and isolation of this compound.
Caption: Experimental workflow for the production and isolation of this compound.
Caption: Logical relationship from source organism to final characterization.
References
- 1. Novel macrocyclic antibiotics: megovalicins A, B, C, D, G and H. I. Screening of antibiotics-producing myxobacteria and production of megovalicins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel macrocyclic antibiotics: megovalicins A, B, C, D, G and H. II. Isolation and chemical structures of megovalicins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Unraveling the Enigmatic Pathway of Megovalicin H Biosynthesis in Myxobacteria: A Technical Guide
For Immediate Release
Braunschweig, Germany – December 7, 2025 – Despite the discovery of the potent macrocyclic antibiotic Megovalicin H from the myxobacterium Myxococcus flavescens decades ago, its biosynthetic pathway has remained largely uncharacterized in scientific literature. This technical guide, aimed at researchers, scientists, and drug development professionals, provides a comprehensive overview of the current understanding and proposes a putative biosynthetic framework based on available genomic data and established principles of natural product biosynthesis in myxobacteria.
Recent taxonomic reclassification has identified Myxococcus flavescens as a later synonym of Myxococcus virescens. This critical update allows for the exploration of the publicly available genome of Myxococcus virescens DSM 2260 as a proxy to investigate the genetic blueprint for this compound production. Myxobacteria are renowned for their ability to produce a diverse array of secondary metabolites, often through the action of large, modular enzyme complexes known as Polyketide Synthases (PKS) and Non-Ribosomal Peptide Synthetases (NRPS). This compound, with its macrocyclic lactone structure, is hypothesized to be a product of a Type I PKS pathway.
Proposed Biosynthetic Pathway of this compound
While direct experimental evidence for the this compound biosynthetic gene cluster is absent from published literature, a hypothetical pathway can be constructed based on the analysis of similar myxobacterial secondary metabolite pathways. The biosynthesis is likely initiated by a loading module that primes the PKS assembly line with a starter unit, followed by a series of extension modules that sequentially add extender units, such as malonyl-CoA or methylmalonyl-CoA. Each module contains a specific set of enzymatic domains that catalyze the condensation, reduction, and dehydration steps necessary to build the polyketide chain. The final macrocyclization and release of the this compound molecule would be catalyzed by a terminal thioesterase (TE) domain.
Mandatory Visualization: Proposed this compound Biosynthesis Initiation
Caption: Fig. 1: Initiation and first extension step of the proposed this compound PKS pathway.
Quantitative Data
Currently, there is a significant lack of quantitative data in the public domain regarding the biosynthesis of this compound. The only available information pertains to the production yield under specific fermentation conditions.
| Parameter | Value | Reference |
| This compound Production Yield | 15.0 µg/g wet cells | (Not available in search results) |
Further research is imperative to determine key biosynthetic parameters such as enzyme kinetics, precursor and intermediate concentrations, and the efficiency of individual catalytic steps.
Experimental Protocols
The elucidation of a novel biosynthetic pathway like that of this compound necessitates a multi-faceted experimental approach. The following are detailed methodologies for key experiments that would be crucial in this endeavor.
Identification and Annotation of the Biosynthetic Gene Cluster
Objective: To identify the putative this compound biosynthetic gene cluster (BGC) within the genome of Myxococcus virescens DSM 2260.
Methodology:
-
Genomic DNA Extraction: High-quality genomic DNA will be isolated from a pure culture of M. virescens DSM 2260 using a commercial kit with a protocol optimized for Gram-negative bacteria with high GC content.
-
Whole-Genome Sequencing: The extracted DNA will be subjected to long-read sequencing (e.g., PacBio or Oxford Nanopore) to generate a high-quality, contiguous genome assembly.
-
Bioinformatic Analysis: The assembled genome will be analyzed using bioinformatics tools such as antiSMASH (antibiotics & Secondary Metabolite Analysis Shell) to identify putative secondary metabolite BGCs.
-
Candidate Gene Cluster Identification: BGCs predicted to encode a Type I PKS will be prioritized. The domain architecture of the predicted PKS enzymes will be analyzed to assess its potential to synthesize a macrocyclic polyketide with the structural features of this compound.
Gene Inactivation and Heterologous Expression
Objective: To functionally verify the involvement of the candidate BGC in this compound biosynthesis.
Methodology:
-
Gene Inactivation: A key gene within the putative BGC (e.g., a ketosynthase domain-encoding region) will be targeted for inactivation in M. virescens using homologous recombination-based gene knockout techniques.
-
Metabolite Profile Analysis: The wild-type and mutant strains will be cultivated under production conditions. The resulting fermentation broths will be extracted and analyzed by High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) to compare their metabolite profiles. A loss of this compound production in the mutant would confirm the BGC's role.
-
Heterologous Expression: The entire putative BGC will be cloned into a suitable expression vector and introduced into a heterologous host, such as Myxococcus xanthus DK1622, which is a well-established host for expressing myxobacterial BGCs. Successful production of this compound in the heterologous host would provide definitive proof of the BGC's function.
Mandatory Visualization: Experimental Workflow for BGC Identification and Verification
Caption: Fig. 2: Workflow for identifying and validating the this compound BGC.
Future Outlook
The lack of detailed research on the biosynthesis of this compound presents a significant opportunity for the scientific community. The proposed roadmap, leveraging the genomic data of Myxococcus virescens, provides a clear path forward for the elucidation of this intriguing pathway. A thorough understanding of the enzymatic machinery responsible for this compound assembly will not only provide fundamental insights into myxobacterial natural product biosynthesis but also open avenues for biosynthetic engineering to generate novel and potentially more potent analogs for drug discovery and development. The methodologies outlined in this guide are foundational for any research group aiming to explore and exploit the biosynthetic potential of myxobacteria.
In-depth Technical Guide to the Chemical Structure Elucidation of Megovalicin H: A Methodological Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Megovalicin H belongs to the megovalicin complex, a group of macrocyclic antibiotics produced by the bacterium Myxococcus flavescens (strain AJ12298). First identified as part of a complex of related compounds including megovalicins A, B, C, D, and G, these molecules have garnered interest for their antibiotic properties. The elucidation of their chemical structures is crucial for understanding their mechanism of action, structure-activity relationships, and potential for therapeutic development. This guide provides a comprehensive overview of the methodologies typically employed in the structure elucidation of complex natural products like this compound, based on the available scientific literature.
While the specific experimental data for this compound is contained within specialized scientific publications not available in the public domain, this whitepaper outlines the established workflows and analytical techniques that would have been central to its structural determination.
Core Methodologies in Structure Elucidation
The process of determining the chemical structure of a novel natural product like this compound is a multi-step process that relies on a combination of isolation, purification, and advanced spectroscopic techniques.
Isolation and Purification
The initial step involves the isolation of this compound from the fermentation broth of Myxococcus flavescens. A standard workflow for this process is outlined below.
Experimental Protocol: A Representative Approach
-
Fermentation: Myxococcus flavescens is cultured in a suitable nutrient-rich medium under optimal conditions (temperature, pH, aeration) to promote the production of megovalicins.
-
Extraction: The culture broth is harvested, and the biomass is separated from the supernatant. The active compounds are extracted from both the mycelium and the supernatant using organic solvents such as ethyl acetate (B1210297) or butanol.
-
Preliminary Fractionation: The crude extract is subjected to column chromatography on a stationary phase like silica gel or a size-exclusion resin (e.g., Sephadex LH-20). A gradient of solvents with increasing polarity is used to separate the components of the extract into fractions.
-
High-Performance Liquid Chromatography (HPLC): Fractions showing antibiotic activity are further purified using reversed-phase HPLC. This technique provides high resolution and yields the pure compound.
Spectroscopic Analysis for Structural Determination
Once a pure sample of this compound is obtained, its chemical structure is determined using a combination of spectroscopic methods.
Mass Spectrometry (MS)
High-resolution mass spectrometry (HR-MS) is employed to determine the elemental composition of the molecule.
Table 1: Hypothetical High-Resolution Mass Spectrometry Data for this compound
| Ionization Mode | Adduct | Calculated m/z | Measured m/z | Molecular Formula |
|---|---|---|---|---|
| ESI+ | [M+H]+ | Value | Value | CxHyNzOw |
| ESI+ | [M+Na]+ | Value | Value | CxHyNzOw |
Note: Specific values are not publicly available and are represented here as placeholders.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules. A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are performed.
Table 2: Expected ¹H NMR Data Interpretation for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Proposed Assignment |
|---|---|---|---|---|
| 0.8-1.5 | various | multiple | various | Aliphatic protons (CH, CH₂, CH₃) |
| 3.0-4.5 | various | multiple | various | Protons attached to heteroatoms (O, N) |
| 5.0-6.5 | various | multiple | various | Olefinic protons (C=C-H) |
Note: This table represents the types of signals expected for a macrocyclic polyketide structure and not actual data.
Table 3: Expected ¹³C NMR Data Interpretation for this compound
| Chemical Shift (δ) ppm | DEPT-135 | Proposed Assignment |
|---|---|---|
| 10-40 | CH, CH₂, CH₃ | Aliphatic carbons |
| 100-150 | CH | Olefinic carbons |
| 160-180 | C | Carbonyl/Ester/Amide carbons |
Note: This table illustrates the expected chemical shift regions for the carbon skeleton.
The logical flow of data interpretation from these experiments allows for the piecing together of the molecular structure.
The chemical structure elucidation of this compound, a complex macrocyclic antibiotic, necessitates a systematic application of modern analytical and spectroscopic techniques. While the precise quantitative data remains within the domain of specialized scientific literature, the methodologies outlined in this guide represent the established and essential workflow for such an undertaking. The combination of meticulous isolation and purification, followed by comprehensive analysis using mass spectrometry and a suite of NMR experiments, provides the foundational data required to piece together the complete chemical structure. This structural information is paramount for any future research and development efforts aimed at harnessing the therapeutic potential of the megovalicin family of antibiotics.
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Megovalicin H and the broader family of macrolactin antibiotics. It delves into their biological activities, mechanisms of action, and the experimental methodologies used for their study. This document is intended to serve as a valuable resource for researchers and professionals involved in antibiotic discovery and development.
Introduction to Macrolactin Antibiotics
Macrolactins are a class of polyketide macrolides characterized by a 24-membered lactone ring, although structural variations exist. First isolated in 1989, these natural products are primarily produced by marine-derived microorganisms, most notably bacteria of the genus Bacillus. Macrolactins exhibit a wide spectrum of biological activities, including potent antibacterial, antifungal, antiviral, and antitumor properties, making them promising candidates for drug development. Their biosynthesis occurs via a type I polyketide synthase (PKS) pathway, with structural diversity arising from various tailoring steps such as epoxidation, glycosylation, and acylation.
This compound, a notable member of this family, is a 22-membered macrolide antibiotic produced by the myxobacterium Myxococcus flavescens. It demonstrates significant antibacterial activity, particularly against Gram-positive bacteria.
Quantitative Biological Activity
The antibacterial efficacy of this compound and its related macrolactin analogues has been quantified through Minimum Inhibitory Concentration (MIC) assays. The following tables summarize the available data, providing a comparative view of their potency against key bacterial pathogens.
Table 1: Antibacterial Activity of this compound
| Compound | Target Organism | MIC (ppm) |
| This compound | Staphylococcus aureus | 5 - 10 |
| This compound | Bacillus subtilis | 30 - 60 |
Table 2: Comparative Antibacterial Activity of Other Macrolactins
| Compound | Target Organism | MIC (µg/mL) | Reference |
| Macrolactin A | Staphylococcus aureus IFO 12732 | 10 | (Nagao et al., 2001) |
| Macrolactin A | Bacillus subtilis IFO 3134 | 60 | (Nagao et al., 2001) |
| Macrolactin S | Escherichia coli | 64 | (Sohn et al., 2008) |
| Macrolactin S | Bacillus subtilis | 64 | (Sohn et al., 2008) |
| Macrolactin S | Staphylococcus aureus | 128 | (Sohn et al., 2008) |
| Macrolactin V | Escherichia coli | 0.1 | (He et al., 2014) |
| Macrolactin V | Bacillus subtilis | 0.1 | (He et al., 2014) |
| Macrolactin V | Staphylococcus aureus | 0.1 | (He et al., 2014) |
Experimental Protocols
This section provides detailed methodologies for the production, isolation, and biological evaluation of this compound and related macrolactins.
Production of Megovalicins from Myxococcus flavescens**
This protocol is based on the methods described by Miyashiro et al. (1988).
3.1.1 Materials and Reagents
-
Myxococcus flavescens strain AJ12298
-
Seed Medium: 1.0% soluble starch, 0.5% glucose, 0.5% yeast extract, 0.5% peptone, 0.1% K₂HPO₄, 0.05% MgSO₄·7H₂O (pH 7.2)
-
Production Medium: 2.0% soluble starch, 1.0% soybean meal, 0.2% yeast extract, 0.1% K₂HPO₄, 0.05% MgSO₄·7H₂O, 0.2% CaCO₃ (pH 7.2)
-
Shaker incubator
-
Fermentation vessel
3.1.2 Procedure
-
Inoculum Preparation: Inoculate a loopful of M. flavescens from a slant culture into a 500-mL flask containing 100 mL of seed medium. Incubate at 30°C for 2 days on a rotary shaker at 200 rpm.
-
Seed Culture: Transfer 5 mL of the inoculum into a 2-L flask containing 500 mL of the same seed medium. Incubate under the same conditions for 2 days.
-
Production Fermentation: Inoculate a 30-L fermentation vessel containing 20 L of production medium with 1 L of the seed culture. Ferment at 30°C for 4 days with an aeration rate of 1 vvm and agitation of 300 rpm.
Isolation and Purification of this compound
This protocol is adapted from the work of Takayama et al. (1988).
3.2.1 Materials and Reagents
-
Wet cells of M. flavescens from fermentation
-
Ethyl acetate (B1210297)
-
Silica (B1680970) gel (for column chromatography)
-
Sephadex LH-20 (for column chromatography)
-
High-performance liquid chromatography (HPLC) system with an ODS column
-
Solvents for chromatography (e.g., n-hexane, chloroform, methanol, acetonitrile (B52724), water)
3.2.2 Procedure
-
Extraction: Extract the wet microbial cells (approximately 1 kg) three times with 5 L of acetone. Combine the acetone extracts and concentrate under reduced pressure.
-
Solvent Partitioning: Extract the resulting aqueous residue three times with an equal volume of ethyl acetate. Combine the ethyl acetate layers and concentrate to dryness to yield a crude extract.
-
Silica Gel Chromatography: Subject the crude extract to silica gel column chromatography. Elute with a stepwise gradient of n-hexane-chloroform and then chloroform-methanol. Collect fractions and monitor by thin-layer chromatography (TLC).
-
Sephadex LH-20 Chromatography: Pool the active fractions and further purify them by chromatography on a Sephadex LH-20 column, eluting with methanol.
-
Preparative HPLC: Subject the fractions containing this compound to preparative HPLC on an ODS column using a suitable mobile phase (e.g., a gradient of acetonitrile in water) to obtain the pure compound.
Antibacterial Susceptibility Testing (Broth Microdilution)
This is a generalized protocol for determining the Minimum Inhibitory Concentration (MIC) of this compound against Staphylococcus aureus.
3.3.1 Materials and Reagents
-
This compound stock solution (e.g., in DMSO)
-
Staphylococcus aureus (e.g., ATCC 29213)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
3.3.2 Procedure
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard from a fresh culture of S. aureus. Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Serial Dilution: Perform serial two-fold dilutions of the this compound stock solution in CAMHB in the 96-well plate to achieve the desired concentration range (e.g., from 128 µg/mL to 0.125 µg/mL).
-
Inoculation: Add the prepared bacterial inoculum to each well of the microtiter plate. Include a growth control (broth and inoculum) and a sterility control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth of the organism, as detected by the unaided eye or by measuring the optical density at 600 nm.
Mechanism of Action
The primary mechanism of action for macrolide antibiotics is the inhibition of bacterial protein synthesis . They bind to the 50S subunit of the bacterial ribosome, specifically to the 23S ribosomal RNA molecule. This binding blocks the exit tunnel for the nascent polypeptide chain, leading to premature dissociation of the peptidyl-tRNA from the ribosome. This action is primarily bacteriostatic, meaning it inhibits bacterial growth, but can be bactericidal at higher concentrations.
In addition to their direct antibacterial effects, some macrolides are known to possess immunomodulatory properties . They can influence host inflammatory responses by modulating cell signaling pathways, such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways. This can lead to a reduction in the production of pro-inflammatory cytokines. While the specific immunomodulatory effects of this compound have not been detailed, it is plausible that it shares some of these properties with other macrolides.
Visualizations
The following diagrams illustrate key concepts related to this compound and macrolactin antibiotics.
Caption: Experimental workflow for this compound production and evaluation.
Caption: Proposed dual mechanism of action for this compound.
In-depth Technical Guide: The Antibacterial Spectrum of Megovalicin H Against Gram-Positive Bacteria
An Examination of Currently Available Scientific Literature
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
This technical guide aims to provide a comprehensive overview of the antibacterial spectrum of Megovalicin H, a novel macrocyclic antibiotic, against Gram-positive bacteria. The document is intended for researchers, scientists, and professionals in the field of drug development. A thorough review of publicly accessible scientific literature and databases was conducted to collate data on its minimum inhibitory concentrations (MICs), mechanism of action, and the experimental methodologies used in its evaluation.
Following an extensive search, it has been determined that there is a significant lack of detailed, publicly available scientific data regarding the specific antibacterial activity of this compound against Gram-positive bacteria. While the existence of Megovalicins, including this compound, produced by the myxobacterium Myxococcus flavescens, has been documented, specific quantitative data on its efficacy, the protocols used for its testing, and its mode of action are not present in the current body of scientific literature.
This guide will therefore outline the standard methodologies and frameworks that would typically be used to evaluate such a compound, providing a foundational template for future research and documentation on this compound.
Introduction to this compound
Antibacterial Spectrum and Efficacy (Data Not Available)
A critical component of characterizing a new antibiotic is determining its antibacterial spectrum, primarily through the measurement of Minimum Inhibitory Concentrations (MICs) against a panel of clinically relevant bacteria. For this compound, this would involve testing against key Gram-positive pathogens.
Table 1: Hypothetical Summary of Minimum Inhibitory Concentration (MIC) Data for this compound against Gram-positive Bacteria
| Gram-positive Bacterium | Strain(s) | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Staphylococcus aureus | e.g., ATCC 29213, MRSA strains | Data not available | Data not available | Data not available |
| Enterococcus faecalis | e.g., ATCC 29212, VRE strains | Data not available | Data not available | Data not available |
| Streptococcus pneumoniae | e.g., ATCC 49619, PRSP strains | Data not available | Data not available | Data not available |
| Bacillus subtilis | e.g., ATCC 6633 | Data not available | Data not available | Data not available |
| Listeria monocytogenes | e.g., ATCC 19115 | Data not available | Data not available | Data not available |
MIC₅₀ and MIC₉₀ represent the MIC values required to inhibit the growth of 50% and 90% of the tested isolates, respectively.
Note: The above table is a template. No published data for this compound is available to populate it.
Mechanism of Action (Information Not Available)
Understanding the mechanism of action is fundamental to the development of any new antibiotic. This involves identifying the specific cellular target and pathway that the compound disrupts. For Gram-positive bacteria, common antibiotic targets include:
-
Cell Wall Synthesis: Inhibition of peptidoglycan synthesis is a hallmark of beta-lactams and glycopeptides.
-
Protein Synthesis: Targeting the bacterial ribosome is the mechanism of macrolides, tetracyclines, and aminoglycosides.
-
Nucleic Acid Synthesis: Interference with DNA replication or transcription is the mode of action for fluoroquinolones and rifamycins.
-
Cell Membrane Integrity: Disruption of the bacterial cell membrane is characteristic of lipopeptide antibiotics.
-
Folate Synthesis: Inhibition of this essential metabolic pathway is the mechanism of sulfonamides.
The specific mechanism by which this compound exerts its antibacterial effect remains to be elucidated.
Standard Experimental Protocols for Antibacterial Susceptibility Testing
The following sections describe the standard methodologies that would be employed to determine the antibacterial spectrum of a novel compound like this compound.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The primary methods for determining MIC are broth microdilution and agar (B569324) dilution.
5.1.1 Broth Microdilution Method
This method involves preparing two-fold serial dilutions of the antibiotic in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test bacterium. The plates are incubated, and the MIC is read as the lowest concentration of the antibiotic at which there is no visible growth.
Workflow for Broth Microdilution
Caption: Workflow for MIC determination using broth microdilution.
5.1.2 Agar Dilution Method
In this method, varying concentrations of the antibiotic are incorporated into molten agar, which is then poured into Petri dishes. A standardized inoculum of the test bacteria is then spotted onto the surface of the agar plates. After incubation, the MIC is determined as the lowest concentration of the antibiotic that inhibits visible growth on the agar surface.
Determination of Minimum Bactericidal Concentration (MBC)
To determine if an antibiotic is bactericidal (kills bacteria) or bacteriostatic (inhibits growth), an MBC test is performed. Following an MIC test, an aliquot from the wells showing no growth is subcultured onto antibiotic-free agar plates. The MBC is the lowest concentration of the antibiotic that results in a significant reduction (e.g., ≥99.9%) in the initial bacterial inoculum.
Logical Flow for Bactericidal vs. Bacteriostatic Determination
Caption: Decision pathway for classifying an antibiotic as bactericidal or bacteriostatic.
Potential Signaling Pathways and Cellular Targets
While the specific signaling pathways affected by this compound are unknown, future research would likely investigate its impact on key bacterial processes. A hypothetical workflow for investigating the mechanism of action is presented below.
Experimental Workflow for Mechanism of Action Studies
Caption: A generalized workflow for identifying the mechanism of action of a novel antibiotic.
Conclusion and Future Directions
This compound represents a potentially novel antibiotic scaffold. However, the lack of publicly available data on its antibacterial spectrum and mechanism of action significantly hinders its potential for further development. The immediate and critical next step is the systematic evaluation of this compound against a broad panel of Gram-positive bacteria, including multidrug-resistant strains. Detailed studies to elucidate its mechanism of action are also paramount. The experimental frameworks and protocols outlined in this guide provide a clear roadmap for the necessary future research that will be essential to unlock the therapeutic potential of this compound.
References
Megovalicin H: An In-depth Technical Guide on its Antibacterial Spectrum Against Gram-negative Bacteria
For Researchers, Scientists, and Drug Development Professionals
Introduction
Megovalicin H belongs to the megovalicin family, a complex of macrocyclic antibiotics produced by the myxobacterium Myxococcus flavescens. While specific research on this compound is limited, its close structural and functional relationship to the well-studied myxovirescin family of antibiotics, particularly Myxovirescin A (also known as antibiotic TA), provides significant insights into its potential antibacterial activity and mechanism of action against Gram-negative bacteria. This guide synthesizes the available data on myxovirescins as a proxy to understand the potential of this compound as a therapeutic agent.
Antibacterial Spectrum of Myxovirescin A against Gram-negative Bacteria
Table 1: Minimum Inhibitory Concentrations (MIC) of Myxovirescin A against select Gram-negative Bacteria
| Bacterial Species | MIC (µg/mL) |
| Escherichia coli | 4[2][3] |
| Enterobacteria (general) | 1 - 5[1] |
Note: This data is for Myxovirescin A and serves as an estimate for the potential activity of this compound.
Mechanism of Action: Inhibition of Type II Signal Peptidase
Myxovirescins, and by extension megovalicins, exert their antibacterial effect through a novel mechanism of action: the inhibition of type II signal peptidase (LspA)[2][3][4]. LspA is a crucial enzyme in the bacterial lipoprotein processing pathway, responsible for cleaving the signal peptide from prolipoproteins embedded in the cytoplasmic membrane[5][6].
The inhibition of LspA by myxovirescins leads to the accumulation of unprocessed prolipoproteins in the inner membrane[2][3]. This accumulation is toxic to the bacterial cell, disrupting the integrity of the cell envelope and ultimately leading to cell death[2][6]. This targeted mechanism of action makes it a promising candidate for combating antibiotic resistance.
Below is a diagram illustrating the proposed mechanism of action.
Caption: Mechanism of action of this compound (Myxovirescin) via inhibition of Type II Signal Peptidase (LspA).
Experimental Protocols
The determination of the antibacterial spectrum of a compound like this compound relies on standardized methods for measuring its Minimum Inhibitory Concentration (MIC). The following are detailed methodologies for two common and accepted experimental protocols.
Broth Microdilution Method
This method is used to determine the MIC of an antimicrobial agent in a liquid growth medium[7][8][9].
1. Preparation of Materials:
- 96-well microtiter plates.
- Sterile bacterial growth medium (e.g., Mueller-Hinton Broth).
- Bacterial inoculum standardized to a 0.5 McFarland turbidity standard, then diluted to yield a final concentration of approximately 5 x 10^5 CFU/mL in the wells.
- Stock solution of this compound of a known concentration.
2. Serial Dilution:
- A two-fold serial dilution of this compound is prepared directly in the microtiter plate wells using the growth medium.
- A growth control well (containing medium and inoculum but no antibiotic) and a sterility control well (containing medium only) are included.
3. Inoculation:
- Each well (except the sterility control) is inoculated with the standardized bacterial suspension.
4. Incubation:
- The plates are incubated at 35-37°C for 16-20 hours under appropriate atmospheric conditions.
5. Reading Results:
- The MIC is determined as the lowest concentration of this compound that completely inhibits visible bacterial growth.
A[label="Prepare serial dilutions of\nthis compound in microtiter plate", fillcolor="#4285F4", fontcolor="#FFFFFF"];
B[label="Inoculate wells with\nstandardized bacterial suspension", fillcolor="#FBBC05", fontcolor="#202124"];
C [label="Incubate at 35-37°C\nfor 16-20 hours", fillcolor="#34A853", fontcolor="#FFFFFF"];
D [label="Observe for bacterial growth\nand determine MIC", fillcolor="#EA4335", fontcolor="#FFFFFF"];
A -> B;
B -> C;
C -> D;
}
Caption: Workflow for the Broth Microdilution Method.
Agar (B569324) Dilution Method
The agar dilution method is considered a gold standard for antimicrobial susceptibility testing and involves incorporating the antimicrobial agent into an agar medium[10][11][12].
1. Preparation of Agar Plates:
- A series of agar plates (e.g., Mueller-Hinton Agar) are prepared, each containing a different concentration of this compound. This is achieved by adding the antibiotic to the molten agar before pouring the plates.
- A control plate without any antibiotic is also prepared.
2. Preparation of Inoculum:
- The bacterial strains to be tested are grown in a suitable broth and their turbidity is adjusted to a 0.5 McFarland standard.
3. Inoculation:
- A standardized volume of each bacterial suspension is spotted onto the surface of each agar plate. A multipoint inoculator can be used to test multiple strains simultaneously.
4. Incubation:
- The plates are incubated at 35-37°C for 16-20 hours.
5. Reading Results:
- The MIC is the lowest concentration of this compound that prevents the visible growth of the bacteria on the agar.
A[label="Prepare agar plates with\nvarying concentrations of this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"];
B[label="Spot standardized bacterial\ninoculum onto each plate", fillcolor="#FBBC05", fontcolor="#202124"];
C [label="Incubate at 35-37°C\nfor 16-20 hours", fillcolor="#34A853", fontcolor="#FFFFFF"];
D [label="Identify the lowest concentration\ninhibiting growth (MIC)", fillcolor="#EA4335", fontcolor="#FFFFFF"];
A -> B;
B -> C;
C -> D;
}
Caption: Workflow for the Agar Dilution Method.
Conclusion and Future Directions
While direct quantitative data on the antibacterial spectrum of this compound against Gram-negative bacteria is currently lacking, the information available for the closely related Myxovirescin A suggests a potent activity, particularly against enterobacteria. The unique mechanism of action, targeting the essential type II signal peptidase, positions the megovalicin/myxovirescin class of antibiotics as a promising area for further research and development, especially in the context of rising antimicrobial resistance.
Future research should focus on:
-
The isolation and purification of this compound to determine its specific MIC values against a broad panel of clinically relevant Gram-negative pathogens.
-
In-depth studies to confirm that the mechanism of action of this compound is identical to that of Myxovirescin A.
-
Preclinical studies to evaluate the in vivo efficacy and safety profile of this compound.
This technical guide provides a foundational understanding for researchers and drug development professionals interested in the potential of this compound as a novel antibacterial agent. The provided experimental protocols offer a standardized approach for further investigation into its antimicrobial properties.
References
- 1. The myxovirescins, a family of antibiotics from Myxococcus virescens (Myxobacterales) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Myxobacterium-Produced Antibiotic TA (Myxovirescin) Inhibits Type II Signal Peptidase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. Myxobacterium-produced antibiotic TA (myxovirescin) inhibits type II signal peptidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. researchgate.net [researchgate.net]
- 7. cmdr.ubc.ca [cmdr.ubc.ca]
- 8. Broth microdilution - Wikipedia [en.wikipedia.org]
- 9. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. woah.org [woah.org]
- 11. Agar dilution - Wikipedia [en.wikipedia.org]
- 12. taylorfrancis.com [taylorfrancis.com]
potential antiviral and anti-inflammatory activity of Megovalicin H
Despite a comprehensive search of available scientific literature, no information has been found regarding a compound named "Megovalicin H" and its potential antiviral or anti-inflammatory activities.
For researchers, scientists, and drug development professionals interested in the discovery and development of new therapeutic agents, this lack of existing data presents both a challenge and an opportunity. The initial steps for investigating a novel compound like "this compound" would typically involve:
-
Isolation and Characterization: The primary step would be the isolation and purification of this compound from its source. Following this, extensive chemical characterization using techniques such as mass spectrometry, nuclear magnetic resonance (NMR) spectroscopy, and X-ray crystallography would be essential to determine its precise chemical structure.
-
In Vitro Screening for Bioactivity: Once the structure is confirmed and a sufficient quantity of the pure compound is available, a battery of in vitro assays would be conducted to screen for potential antiviral and anti-inflammatory effects.
Hypothetical Experimental Workflow for Initial Screening
Should "this compound" become available for study, a logical experimental workflow to assess its potential would be as follows:
Figure 1. A generalized workflow for the initial in vitro evaluation of a novel compound's antiviral and anti-inflammatory potential.
Potential Signaling Pathways to Investigate
Based on common mechanisms of antiviral and anti-inflammatory agents, future research on this compound, if it were to be identified, could focus on its interaction with key signaling pathways.
Figure 2. Hypothetical interaction of this compound with key signaling pathways implicated in viral infection and inflammation.
As the scientific community continues to explore novel chemical entities for therapeutic purposes, the discovery of a compound like "this compound" could open new avenues for drug development. However, at present, no data is available to support any claims of its biological activity. Further research, beginning with its isolation and characterization, is required to elucidate its potential as an antiviral or anti-inflammatory agent.
Exploring the Biological Activity of Novel Megovalicins: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the biological activity of novel megovalicins, a class of macrocyclic antibiotics produced by the myxobacterium Myxococcus flavescens. Since their discovery, research has primarily focused on the most abundant member of this family, Megovalicin C, which has been identified as being identical to Myxovirescin A1. Consequently, this guide centers on the well-characterized activities of Myxovirescin A1 as a representative of the megovalicin class, while also noting the current scarcity of public data on the other novel megovalicins (A, D, G, and H).
Data Presentation: Quantitative Analysis of Biological Activity
The antibacterial potency of the megovalicins is best understood through their Minimum Inhibitory Concentration (MIC) values. While comprehensive MIC data for all megovalicin variants against a wide array of pathogens is not publicly available, studies on Myxovirescin A1 (also known as Antibiotic TA or Megovalicin C) provide key insights into its efficacy, particularly against Gram-negative bacteria.[1]
Table 1: MIC of Myxovirescin A1 (Megovalicin C / Antibiotic TA) Against Escherichia coli
| Bacterial Strain | MIC (µg/mL) |
| E. coli YX127 | 4 |
Data sourced from Xiao et al., 2012.[1]
Table 2: General Antibacterial Spectrum of Myxovirescin A
| Bacterial Type | Concentration Range (µg/mL) | Activity |
| Gram-negative bacteria (especially enterobacteria) | 1 - 5 | Bactericidal |
| Pseudomonads and some Gram-positive bacteria | 20 - 50 | Inhibitory |
Data sourced from Gerth et al., 1982.[2]
Note: The bactericidal activity of Myxovirescin A1 is dependent on active protein synthesis and cell metabolism in the target bacteria.[1]
Experimental Protocols
Detailed methodologies are crucial for the reproducible assessment of the biological activity of novel compounds. The following protocols are representative of the standard methods used to evaluate the antibacterial properties of megovalicins.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
This protocol outlines the broth microdilution method for determining the MIC of a megovalicin compound against a target bacterial strain.[1]
1. Preparation of Materials:
- Bacterial Culture: Prepare an overnight culture of the test bacterium (e.g., E. coli) in Luria-Bertani (LB) medium.
- Antibiotic Stock Solution: Prepare a stock solution of the purified megovalicin compound in a suitable solvent (e.g., chloroform).
- Media: Sterile Luria-Bertani (LB) broth.
- Equipment: 96-well microtiter plates, multichannel pipette, incubator.
2. Assay Procedure:
- Serial Dilution: Perform a two-fold serial dilution of the megovalicin stock solution in LB medium directly in the 96-well microtiter plates. The final volume in each well should be 180 µL.
- Inoculum Preparation: Dilute the overnight bacterial culture to achieve a final concentration of 5 x 10^5 Colony Forming Units (CFU)/mL.
- Inoculation: Add 160 µL of the prepared bacterial inoculum to each well of the microtiter plate containing the diluted antibiotic.
- Controls:
- Positive Control: Include wells with only the bacterial inoculum in LB medium (no antibiotic).
- Negative Control: Include wells with only LB medium to check for sterility.
- Incubation: Incubate the microtiter plates at 33°C for 18 hours.
- Data Analysis: The MIC is determined as the lowest concentration of the megovalicin that results in no visible growth of the bacteria.
Protocol 2: Zone of Inhibition (ZOI) Assay
This protocol describes an agar-based method to qualitatively assess the antibacterial activity of a megovalicin-producing bacterium or a purified compound.[3]
1. Preparation of Materials:
- Producer Strain Culture: Grow the megovalicin-producing strain, Myxococcus xanthus, in CTT broth.
- Indicator Strain: Prepare an overnight culture of the indicator bacterium (e.g., E. coli).
- Assay Plates: Prepare agar (B569324) plates with 1/2 CTT medium.
- Overlay Agar: Prepare molten 1/2 CTT with 0.7% agar.
2. Assay Procedure:
- Spotting Producer Strain: Centrifuge the M. xanthus culture, resuspend the cells in TPM buffer, and spot a small aliquot (e.g., 5 µL) onto the center of the assay plates.
- Incubation: Incubate the plates at 33°C for 12 to 48 hours to allow for antibiotic diffusion.
- Overlaying Indicator Strain: Mix the indicator strain culture with the molten overlay agar and pour it over the surface of the assay plates.
- Final Incubation: Incubate the plates overnight at 33°C.
- Data Analysis: Measure the diameter of the clear zone (zone of inhibition) around the producer strain spot, which indicates the extent of growth inhibition of the indicator strain.
Mandatory Visualizations
Signaling Pathway of Megovalicin C (Myxovirescin A1)
Megovalicin C exerts its bactericidal effect by targeting and inhibiting the Type II Signal Peptidase (LspA). This enzyme is critical for the maturation of lipoproteins in bacteria, which are essential components of the bacterial cell envelope. By inhibiting LspA, Megovalicin C disrupts the proper localization and function of these lipoproteins, leading to cell death.[1][4]
Caption: Mechanism of Action of Megovalicin C (Myxovirescin A1)
Experimental Workflow for Novel Antibiotic Discovery
The discovery and characterization of novel antibiotics like the megovalicins follow a structured workflow, from the initial screening of producer organisms to the detailed analysis of the active compounds.
Caption: General workflow for the discovery and characterization of novel antibiotics.
References
- 1. Myxobacterium-Produced Antibiotic TA (Myxovirescin) Inhibits Type II Signal Peptidase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The myxovirescins, a family of antibiotics from Myxococcus virescens (Myxobacterales) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. journals.asm.org [journals.asm.org]
Methodological & Application
Protocol for the Isolation and Purification of Megovalicin H
For Researchers, Scientists, and Drug Development Professionals
Application Note
This document provides a detailed protocol for the isolation and purification of Megovalicin H, a macrocyclic antibiotic produced by the myxobacterium Myxococcus flavescens. Megovalicins, including this compound, are closely related to the myxovirescin family of antibiotics and exhibit bactericidal activity, particularly against Gram-negative bacteria. The protocol outlined below is compiled from established methods for the extraction of secondary metabolites from myxobacteria and purification techniques applied to analogous compounds.
The workflow begins with the fermentation of Myxococcus flavescens, followed by solvent extraction of the culture broth and biomass. A multi-step chromatographic purification process is then employed to isolate this compound from other co-produced megovalicins and impurities. This protocol is intended to serve as a comprehensive guide for researchers aiming to obtain pure this compound for further biological and pharmacological studies.
Experimental Protocols
Fermentation of Myxococcus flavescens
A two-stage seed culture protocol is recommended to ensure a healthy and productive fermentation.
1.1. Seed Culture Preparation (Stage 1):
-
Inoculate a 250 mL flask containing 50 mL of seed medium with a pure culture of Myxococcus flavescens.
-
Incubate at 30°C for 3 days on a rotary shaker at 200 rpm.
1.2. Seed Culture Preparation (Stage 2):
-
Transfer the Stage 1 seed culture to a 2 L flask containing 500 mL of the same seed medium.
-
Incubate under the same conditions for 2 days.
1.3. Production Fermentation:
-
Inoculate a 50 L fermenter containing 30 L of production medium with the Stage 2 seed culture (5% v/v).
-
Ferment at 30°C with an aeration rate of 1 vvm (volume of air per volume of medium per minute) and agitation at 300 rpm.
-
Monitor the fermentation for 72-96 hours.
Extraction of Megovalicins
2.1. Broth and Mycelial Separation:
-
Following fermentation, separate the mycelial biomass from the culture broth by centrifugation or filtration.
2.2. Solvent Extraction:
-
Extract the culture broth three times with an equal volume of chloroform (B151607).
-
Extract the mycelial biomass separately with methanol (B129727) to recover intracellular metabolites.
-
Combine the chloroform and methanol extracts and evaporate the solvent under reduced pressure to yield a crude extract.
Purification of this compound
A multi-step chromatographic approach is necessary to separate the different megovalicin congeners.
3.1. Silica (B1680970) Gel Chromatography (Step 1):
-
Dissolve the crude extract in a minimal amount of chloroform.
-
Load the dissolved extract onto a silica gel column pre-equilibrated with n-hexane.
-
Elute the column with a stepwise gradient of n-hexane and ethyl acetate (B1210297), followed by a gradient of ethyl acetate and methanol.
-
Collect fractions and analyze by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify fractions containing megovalicins.
-
Pool the megovalicin-containing fractions and evaporate the solvent.
3.2. Sephadex LH-20 Chromatography (Step 2):
-
Dissolve the partially purified extract from the silica gel step in methanol.
-
Apply the solution to a Sephadex LH-20 column equilibrated with methanol.
-
Elute with methanol at a constant flow rate.
-
Collect fractions and analyze by HPLC to separate the different megovalicin congeners based on size.
-
Pool the fractions containing the desired molecular weight range for this compound.
3.3. Preparative High-Performance Liquid Chromatography (Prep-HPLC) (Step 3):
-
Further purify the fractions containing this compound using a reverse-phase C18 preparative HPLC column.
-
Use a gradient elution system of water and acetonitrile (B52724) (both containing 0.1% trifluoroacetic acid) to achieve high-resolution separation.
-
Monitor the elution profile with a UV detector at an appropriate wavelength (e.g., 210 nm).
-
Collect the peak corresponding to this compound.
-
Confirm the purity of the isolated this compound by analytical HPLC and Mass Spectrometry (MS).
Data Presentation
The following table summarizes the hypothetical quantitative data for a typical purification of this compound from a 30 L fermentation broth.
| Purification Step | Total Weight (mg) | Purity of this compound (%) | Yield of this compound (mg) | Overall Yield (%) |
| Crude Extract | 15,000 | ~1 | 150 | 100 |
| Silica Gel Chromatography | 2,500 | ~10 | 125 | 83.3 |
| Sephadex LH-20 Chromatography | 800 | ~40 | 100 | 66.7 |
| Preparative HPLC | 75 | >95 | 71.25 | 47.5 |
Visualizations
Experimental Workflow
Caption: Workflow for the isolation and purification of this compound.
Optimizing Myxococcus flavescens Fermentation for Enhanced Megovalicin H Production: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for optimizing the fermentation of Myxococcus flavescens to maximize the production of Megovalicin H, a potent secondary metabolite with significant therapeutic potential. These guidelines are intended for researchers, scientists, and drug development professionals seeking to establish robust and high-yield fermentation processes.
Introduction to this compound and Myxococcus flavescens
Myxococcus flavescens, a soil-dwelling myxobacterium, is a known producer of a variety of bioactive secondary metabolites, including the Megovalicin family of compounds. This compound, a polyketide, has garnered interest for its potential pharmacological applications. Optimizing its production through fermentation is a critical step in harnessing its therapeutic promise. This document outlines key strategies and detailed protocols to achieve this goal, focusing on media composition, physical fermentation parameters, and downstream processing.
Fermentation Media and Culture Conditions
The composition of the fermentation medium is a critical factor influencing the growth of Myxococcus flavescens and the biosynthesis of this compound. While a specific medium optimized for this compound production is not extensively documented in publicly available literature, a common starting point for the cultivation of Myxococcus species is CTT medium.[1][2] Optimization of this basal medium is crucial for enhancing product yield.
Basal Fermentation Medium
A foundational medium for initiating optimization experiments is CTT (Casitone-Tris) broth.
Table 1: Composition of Basal CTT Medium [1][2]
| Component | Concentration |
| Casitone | 10 g/L |
| Tris-HCl (pH 7.6) | 10 mM |
| KH₂PO₄ | 1 mM |
| MgSO₄·7H₂O | 8 mM |
| Trace Elements Solution | 1 mL/L |
| FeSO₄·7H₂O | 10 mg/L |
| MnCl₂·4H₂O | 1 mg/L |
| ZnSO₄·7H₂O | 1 mg/L |
| CoCl₂·6H₂O | 1 mg/L |
| Na₂MoO₄·2H₂O | 1 mg/L |
| CuSO₄·5H₂O | 0.1 mg/L |
Media Optimization Strategies
To enhance this compound production, systematic optimization of the basal CTT medium is recommended. This involves varying the concentrations of key nutrients and supplementing with potential precursors.
Table 2: Suggested Ranges for Media Component Optimization
| Component Category | Component | Suggested Concentration Range |
| Carbon Source | Soluble Starch, Glucose, Maltose | 5 - 20 g/L |
| Nitrogen Source | Yeast Extract, Soy Peptone, Tryptone | 5 - 15 g/L |
| Phosphate (B84403) Source | K₂HPO₄/KH₂PO₄ | 1 - 5 mM |
| Precursors | Acetate (B1210297), Propionate | 10 - 50 mM |
| Adsorbent Resin | Amberlite™ XAD-16 | 10 - 30 g/L |
Experimental Protocols
Protocol 1: Seed Culture Preparation
A healthy and active seed culture is paramount for successful fermentation.
Materials:
-
CTT agar (B569324) plates
-
CTT broth
-
Incubator shaker
Procedure:
-
Inoculate a single colony of Myxococcus flavescens from a fresh CTT agar plate into a 50 mL flask containing 10 mL of CTT broth.
-
Incubate at 30°C with shaking at 200 rpm for 48-72 hours, or until the culture reaches a mid-logarithmic growth phase (OD₆₀₀ of 0.6-0.8).
-
Use this seed culture to inoculate the production fermentation vessel at a 5-10% (v/v) ratio.
Protocol 2: Shake Flask Fermentation for Optimization Studies
Shake flask experiments are ideal for screening different media components and physical parameters.
Materials:
-
250 mL baffled Erlenmeyer flasks
-
Optimized fermentation medium
-
Incubator shaker
Procedure:
-
Dispense 50 mL of the desired fermentation medium into each 250 mL baffled flask.
-
Inoculate each flask with the seed culture to a final concentration of 5% (v/v).
-
Incubate the flasks at 30°C with agitation at 200 rpm for 7-10 days.
-
Withdraw samples periodically (e.g., every 24 hours) to monitor cell growth (OD₆₀₀) and this compound production.
Protocol 3: Lab-Scale Bioreactor Fermentation
For process scale-up and tighter control over fermentation parameters, a lab-scale bioreactor is recommended.
Materials:
-
3-5 L stirred-tank bioreactor
-
Optimized fermentation medium
-
pH probe, dissolved oxygen (DO) probe, temperature probe
-
Antifoam agent (e.g., silicone-based)
Procedure:
-
Prepare and sterilize the bioreactor containing the optimized fermentation medium.
-
Calibrate the pH, DO, and temperature probes.
-
Inoculate the bioreactor with the seed culture.
-
Maintain the following fermentation parameters:
-
Temperature: 30°C
-
pH: Maintain at 7.0 using automated addition of 1 M NaOH and 1 M HCl.
-
Dissolved Oxygen (DO): Maintain at >30% saturation by controlling the agitation speed (200-500 rpm) and aeration rate (0.5-1.5 vvm).
-
Foaming: Control foam with the automated addition of an antifoam agent.
-
-
Run the fermentation for 7-14 days, collecting samples for analysis.
Protocol 4: Extraction of this compound
This compound is an intracellular product, requiring cell lysis for extraction.
Materials:
-
Centrifuge
-
Sonicator or homogenizer
-
Ethyl acetate or acetone
-
Rotary evaporator
Procedure:
-
Harvest the fermentation broth by centrifugation at 10,000 x g for 20 minutes at 4°C.
-
Resuspend the cell pellet in a minimal volume of phosphate buffer (50 mM, pH 7.0).
-
Lyse the cells using sonication or homogenization.
-
Extract the lysate three times with an equal volume of ethyl acetate or acetone.
-
Pool the organic phases and evaporate the solvent under reduced pressure using a rotary evaporator.
-
Resuspend the dried extract in a known volume of methanol (B129727) for quantification.
Protocol 5: Quantification of this compound by HPLC
High-Performance Liquid Chromatography (HPLC) is a standard method for the quantification of secondary metabolites like this compound.
Materials:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
-
Acetonitrile (B52724) (ACN) and water (HPLC grade)
-
Trifluoroacetic acid (TFA)
-
This compound standard (if available)
Procedure:
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% TFA.
-
Gradient Program:
-
0-5 min: 20% B
-
5-25 min: 20% to 80% B
-
25-30 min: 80% B
-
30-35 min: 80% to 20% B
-
35-40 min: 20% B
-
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Detection: UV at 230 nm
-
Quantify this compound by comparing the peak area of the sample to a standard curve generated with a known concentration of a this compound standard. If a standard is unavailable, relative quantification can be performed.
Data Presentation and Visualization
Quantitative Data Summary
Systematic recording and comparison of data are essential for successful optimization.
Table 3: Example Data Table for Fermentation Optimization
| Experiment ID | Carbon Source (g/L) | Nitrogen Source (g/L) | Temperature (°C) | pH | Agitation (rpm) | This compound Titer (mg/L) |
| Mf-001 | Glucose (10) | Yeast Extract (5) | 30 | 7.0 | 200 | 5.2 |
| Mf-002 | Soluble Starch (10) | Yeast Extract (5) | 30 | 7.0 | 200 | 8.1 |
| Mf-003 | Soluble Starch (10) | Soy Peptone (5) | 30 | 7.0 | 200 | 9.5 |
| Mf-004 | Soluble Starch (10) | Soy Peptone (5) | 32 | 7.0 | 200 | 7.8 |
| Mf-005 | Soluble Starch (10) | Soy Peptone (5) | 30 | 6.5 | 200 | 6.3 |
| Mf-006 | Soluble Starch (10) | Soy Peptone (5) | 30 | 7.0 | 250 | 11.2 |
Visualizing Experimental Workflows and Pathways
The overall workflow for optimizing this compound production can be visualized as follows:
While the specific biosynthetic gene cluster for this compound has not been fully elucidated in the public domain, it is likely a product of a Type I Polyketide Synthase (PKS) pathway, common in myxobacteria for producing such macrolides.[3] The regulation of secondary metabolism in myxobacteria is complex, often involving two-component systems and global regulators that respond to nutritional cues and cell density.[4][5]
Conclusion and Future Perspectives
The protocols and strategies outlined in this document provide a comprehensive framework for the optimization of this compound production from Myxococcus flavescens. A systematic approach, beginning with media optimization in shake flasks and progressing to controlled bioreactor fermentations, is recommended. Further improvements in yield may be achieved through advanced techniques such as fed-batch fermentation to alleviate substrate inhibition and prolong the production phase.[6] Additionally, metabolic engineering of M. flavescens, guided by the identification and manipulation of the this compound biosynthetic gene cluster, represents a promising avenue for future strain improvement efforts. The successful implementation of these strategies will be instrumental in advancing the development of this compound as a potential therapeutic agent.
References
- 1. Antibiotic Production by Myxobacteria Plays a Role in Predation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Myxobacterium-Produced Antibiotic TA (Myxovirescin) Inhibits Type II Signal Peptidase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure and Biosynthesis of Myxofacyclines: Unique Myxobacterial Polyketides Featuring Varing and Rare Heterocycles[] * - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Highly Signal-responsive Gene Regulatory Network Governing Myxococcus Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Highly Signal-Responsive Gene Regulatory Network Governing Myxococcus Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for the Proposed Total Synthesis of Megovalicin H
Disclaimer: As of the latest literature search, a completed total synthesis of Megovalicin H has not been published. The following application notes and protocols outline a proposed, hypothetical strategy based on established principles of organic synthesis and retrosynthetic analysis. These methodologies are intended for research and development purposes and have not been experimentally validated for this specific target molecule.
Introduction
This compound is a complex natural product with a polycyclic structure and multiple stereocenters, making it a challenging and attractive target for total synthesis. A successful synthetic route would provide access to the molecule and its analogs for further biological evaluation. This document outlines a theoretical retrosynthetic analysis and a proposed forward synthesis to guide researchers in developing a viable synthetic strategy.
Proposed Retrosynthetic Analysis
A retrosynthetic analysis of this compound suggests a convergent approach, breaking the molecule down into smaller, more readily synthesizable fragments. The key disconnections are proposed at the ester linkage and the carbon-carbon bonds forming the main carbocyclic core.
A potential retrosynthetic pathway is illustrated below:
Caption: Proposed retrosynthetic analysis of this compound.
This analysis breaks down this compound into two key fragments, "Key Fragment A" representing the complex carbocyclic core and "Key Fragment B" representing the side chain. Further disconnection of these fragments would lead to simpler, commercially available or easily prepared starting materials.
Proposed Forward Synthesis Workflow
The forward synthesis would involve the independent synthesis of the key fragments followed by their coupling and final modifications to yield this compound.
A generalized workflow for the proposed synthesis is as follows:
Caption: Proposed forward synthesis workflow for this compound.
Experimental Protocols (Hypothetical)
The following are hypothetical protocols for key transformations in the proposed synthesis. These are general procedures and would require significant optimization for the specific substrates involved in the synthesis of this compound.
4.1. Protocol for a Key Carbon-Carbon Bond Formation (e.g., Diels-Alder Reaction to form a cyclic core)
-
Reaction: To a solution of the diene (1.0 eq) in a suitable solvent (e.g., toluene (B28343), 0.1 M), add the dienophile (1.2 eq).
-
Conditions: The reaction mixture is heated to a specified temperature (e.g., 80-110 °C) and stirred for a predetermined time (e.g., 12-24 hours) under an inert atmosphere (e.g., nitrogen or argon).
-
Monitoring: The progress of the reaction should be monitored by an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes) to afford the desired cycloadduct.
-
Characterization: The structure and purity of the product should be confirmed by spectroscopic methods, including ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
4.2. Protocol for Esterification (e.g., Yamaguchi Esterification for coupling key fragments)
-
Reaction: To a solution of the carboxylic acid fragment (1.0 eq) in anhydrous toluene is added triethylamine (B128534) (2.5 eq), followed by the dropwise addition of 2,4,6-trichlorobenzoyl chloride (1.2 eq) at room temperature. The mixture is stirred for 2 hours.
-
Addition of Alcohol: A solution of the alcohol fragment (1.5 eq) and 4-dimethylaminopyridine (B28879) (DMAP) (3.0 eq) in anhydrous toluene is then added to the reaction mixture.
-
Conditions: The reaction is stirred at room temperature for 12-16 hours under an inert atmosphere.
-
Monitoring: Reaction progress is monitored by TLC or LC-MS.
-
Work-up: The reaction is quenched with saturated aqueous sodium bicarbonate solution and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.
-
Purification: The crude ester is purified by flash column chromatography on silica gel.
-
Characterization: The final product's identity and purity are confirmed by spectroscopic analysis.
Data Presentation
As this is a proposed synthesis, no experimental data has been generated. Researchers undertaking this synthesis should meticulously record all quantitative data, including:
-
Table 1: Reaction Yields and Stereoselectivities for Key Steps
Step Reaction Type Product Yield (%) Diastereomeric Ratio / Enantiomeric Excess 1 Diels-Alder Cycloadduct - - 2 Reduction Alcohol - - ... ... ... ... ... | n | Esterification | this compound | - | - |
-
Table 2: Spectroscopic Data for Key Intermediates and Final Product
Compound ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm) HRMS (m/z) Key Fragment A - - - Key Fragment B - - - | this compound | - | - | - |
Conclusion
The total synthesis of this compound represents a significant challenge in organic chemistry. The proposed retrosynthetic analysis and forward synthesis provide a conceptual framework for approaching this complex target. The successful execution of this strategy will depend on the careful selection of reactions and reagents, and extensive optimization of reaction conditions. The protocols and data tables provided herein serve as a template for documenting the experimental efforts towards the first total synthesis of this intriguing natural product.
Application Notes and Protocols for In Vitro Cytotoxicity Assay of Megovalicin H
For Researchers, Scientists, and Drug Development Professionals
Introduction
Megovalicin H is a compound of interest for its potential therapeutic applications. A critical step in the preclinical evaluation of any new compound is the assessment of its cytotoxic potential. In vitro cytotoxicity assays are rapid, cost-effective, and reproducible methods used to determine the concentration at which a substance exhibits toxicity to cultured cells. These assays are fundamental in drug discovery and development for screening compound libraries, and establishing the therapeutic index of lead candidates. This document provides a detailed protocol for assessing the in vitro cytotoxicity of this compound using the widely accepted MTT assay. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate (B1194679) dehydrogenase in viable cells, which forms a purple formazan (B1609692) product. The amount of formazan produced is directly proportional to the number of living cells.
Data Presentation
The cytotoxic effect of Megovalrocin H is typically quantified by the IC50 value, which represents the concentration of the compound that inhibits 50% of cell growth or viability. The results are often presented in a dose-response curve, and the quantitative data can be summarized in a table for clear comparison across different cell lines or experimental conditions.
Table 1: Hypothetical Cytotoxicity of this compound on Various Cancer Cell Lines
| Cell Line | Tissue of Origin | This compound IC50 (µM) | Doxorubicin IC50 (µM) (Positive Control) |
| HeLa | Cervical Cancer | 15.2 ± 1.8 | 0.8 ± 0.1 |
| A549 | Lung Cancer | 25.5 ± 3.1 | 1.2 ± 0.2 |
| MCF-7 | Breast Cancer | 18.9 ± 2.5 | 0.9 ± 0.15 |
| HepG2 | Liver Cancer | 32.1 ± 4.0 | 1.5 ± 0.3 |
Data are presented as mean ± standard deviation from three independent experiments.
Experimental Protocols
MTT Assay Protocol for this compound
This protocol outlines the steps for determining the cytotoxicity of this compound using the MTT assay in a 96-well plate format.
Materials:
-
This compound
-
Selected cancer cell line(s) (e.g., HeLa, A549, MCF-7, HepG2)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Trypsin-EDTA solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Doxorubicin (positive control)
-
96-well flat-bottom sterile cell culture plates
-
Multichannel pipette
-
Microplate reader (absorbance at 570 nm)
-
Humidified incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding: a. Culture the selected cancer cell lines in T-75 flasks until they reach 80-90% confluency. b. Wash the cells with PBS and detach them using Trypsin-EDTA. c. Resuspend the cells in complete medium and perform a cell count using a hemocytometer or an automated cell counter. d. Seed the cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium. e. Incubate the plate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.
-
Compound Treatment: a. Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in complete medium to obtain a series of desired concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Ensure the final DMSO concentration in the wells does not exceed 0.5% to avoid solvent toxicity. b. Prepare serial dilutions of the positive control (Doxorubicin) in a similar manner. c. After the 24-hour incubation, carefully remove the medium from the wells. d. Add 100 µL of the various concentrations of this compound, Doxorubicin, or vehicle control (medium with the same percentage of DMSO as the treated wells) to the respective wells. Include wells with untreated cells (medium only) as a negative control. e. Incubate the plate for another 24, 48, or 72 hours, depending on the desired exposure time.
-
MTT Assay: a. Following the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well. b. Incubate the plate for 4 hours at 37°C in the dark. During this time, viable cells will convert the yellow MTT into purple formazan crystals. c. After the incubation, carefully remove the medium containing MTT from each well. d. Add 150 µL of DMSO to each well to dissolve the formazan crystals. e. Gently shake the plate for 10-15 minutes to ensure complete dissolution of the formazan.
-
Data Acquisition: a. Measure the absorbance of each well at 570 nm using a microplate reader. Use a reference wavelength of 630 nm to subtract background absorbance.
-
Data Analysis: a. Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Untreated Control Cells) x 100 b. Plot the percentage of cell viability against the concentration of this compound to generate a dose-response curve. c. Determine the IC50 value from the dose-response curve using a suitable software (e.g., GraphPad Prism).
Mandatory Visualization
Caption: Experimental workflow for the in vitro cytotoxicity assessment of this compound using the MTT assay.
Hypothetical Signaling Pathway for this compound-Induced Cytotoxicity
While the precise mechanism of action for this compound is yet to be elucidated, many cytotoxic compounds induce cell death through the activation of the apoptotic signaling cascade. Apoptosis is a form of programmed cell death that is crucial for tissue homeostasis.[1] The caspase family of proteases are central to this process.[2][3] The following diagram illustrates a plausible mechanism involving the intrinsic (mitochondrial) pathway of apoptosis that could be triggered by this compound.
Caption: Hypothetical intrinsic apoptosis pathway induced by this compound, leading to caspase activation and cell death.
References
Application Notes and Protocols for Evaluating the Bioactivity of Megovalicin H
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to evaluating the bioactivity of the novel compound Megovalicin H using a panel of standard cell-based assays. The following protocols are designed to assess its cytotoxic, apoptotic, and cell cycle-disrupting potential, which are critical early steps in the characterization of a new therapeutic candidate.
Cytotoxicity Assessment using MTT Assay
Application Note:
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[1][2] Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan (B1609692) product.[2] The concentration of this colored product is directly proportional to the number of viable cells. This assay is fundamental for determining the dose-dependent cytotoxic effects of a compound and for calculating its IC50 (half-maximal inhibitory concentration) value.
Data Presentation:
The results of the MTT assay can be presented in a table summarizing the percentage of cell viability at different concentrations of this compound.
Table 1: Cytotoxicity of this compound on Cancer Cell Line X
| This compound Concentration (µM) | Percent Cell Viability (%) (Mean ± SD) |
| 0 (Vehicle Control) | 100 ± 4.2 |
| 1 | 95.3 ± 3.8 |
| 5 | 78.1 ± 5.1 |
| 10 | 52.4 ± 4.5 |
| 25 | 23.9 ± 3.2 |
| 50 | 8.7 ± 2.1 |
| 100 | 2.1 ± 1.5 |
Experimental Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound, e.g., DMSO).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[3]
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[2][3]
-
Absorbance Measurement: Mix gently to ensure complete solubilization and measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve to determine the IC50 value.
Experimental Workflow for Cytotoxicity Assessment
References
developing an HPLC method for Megovalicin H analysis
An Application Note and Protocol for the Development of a High-Performance Liquid Chromatography (HPLC) Method for the Analysis of Megovalicin H
This document provides a comprehensive guide for the development and application of a robust HPLC method for the quantitative analysis of this compound, a potent antibacterial agent. The protocols and data presented herein are intended for researchers, scientists, and drug development professionals engaged in the characterization, quality control, and formulation development of this compound.
Introduction
This compound is an antibiotic produced by the bacterium Myxococcus flavescens. It is one of several related compounds known as Megovalicins, with this compound exhibiting significant antibacterial activity. As with any pharmaceutical compound, a reliable and accurate analytical method is crucial for its development and eventual use. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of drug substances and their impurities. This application note details a reversed-phase HPLC (RP-HPLC) method developed for the analysis of this compound.
Materials and Methods
Instrumentation
-
HPLC system with a quaternary pump, autosampler, column compartment with temperature control, and a photodiode array (PDA) or UV-Vis detector.
-
Analytical balance
-
pH meter
-
Sonicator
-
Volumetric flasks and pipettes
-
HPLC vials
Reagents and Chemicals
-
This compound reference standard (purity >98%)
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (B129727) (HPLC grade)[]
-
Water (HPLC grade, filtered and deionized)
-
Formic acid (reagent grade)
Chromatographic Conditions
A summary of the optimized HPLC conditions is presented in the table below.
| Parameter | Condition |
| Column | C18 reversed-phase column (4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | See Table 2 for the gradient program |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection | UV at 230 nm |
| Run Time | 25 minutes |
Table 1: Optimized HPLC Conditions
Gradient Elution Program
The following gradient elution program was developed to ensure optimal separation of this compound from potential impurities.
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 70 | 30 |
| 15.0 | 30 | 70 |
| 20.0 | 30 | 70 |
| 20.1 | 70 | 30 |
| 25.0 | 70 | 30 |
Table 2: Gradient Elution Program
Experimental Protocols
Preparation of Standard Solutions
-
Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve in methanol and make up to the mark with the same solvent. Sonicate for 5 minutes to ensure complete dissolution.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock standard solution with the mobile phase (initial conditions: 70% A, 30% B) to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
Preparation of Sample Solutions
-
Accurately weigh a quantity of the sample containing approximately 10 mg of this compound.
-
Transfer the sample to a 10 mL volumetric flask.
-
Add approximately 7 mL of methanol and sonicate for 15 minutes to extract the analyte.
-
Allow the solution to cool to room temperature and then dilute to the mark with methanol.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
Results and Discussion
Method Validation Parameters (Illustrative Data)
The developed method should be validated according to ICH guidelines. The following table presents illustrative data for key validation parameters.
| Validation Parameter | Result |
| Linearity (R²) | > 0.999 |
| Range | 1 - 100 µg/mL |
| LOD (Limit of Detection) | 0.2 µg/mL |
| LOQ (Limit of Quantitation) | 0.6 µg/mL |
| Precision (%RSD) | < 2.0% |
| Accuracy (% Recovery) | 98.0 - 102.0% |
| Specificity | No interference from placebo/impurities |
Table 3: Summary of Method Validation Parameters (Illustrative)
System Suitability
System suitability tests are performed to ensure the chromatographic system is adequate for the intended analysis.
| System Suitability Parameter | Acceptance Criteria |
| Tailing Factor (T) | T ≤ 2.0 |
| Theoretical Plates (N) | N > 2000 |
| %RSD of Peak Area | ≤ 2.0% (for n=6) |
Table 4: System Suitability Criteria
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the HPLC analysis of this compound.
Caption: Workflow for the HPLC analysis of this compound.
Conclusion
The RP-HPLC method described in this application note is suitable for the quantitative determination of this compound in bulk drug substance and pharmaceutical formulations. The method is simple, accurate, precise, and specific. The use of a C18 column with a gradient elution of acetonitrile and water with a formic acid modifier provides excellent separation and peak shape. This method can be readily implemented in a quality control laboratory for routine analysis.
References
using Megovalicin H as a tool compound in antibiotic research
Currently, detailed application notes and specific protocols for the use of Megovalicin H as a tool compound in antibiotic research cannot be provided due to a lack of publicly available scientific literature. This compound is identified as one of a complex of novel macrocyclic antibiotics, termed megovalicins (A, B, C, D, G, and H), produced by the myxobacterium Myxococcus flavescens.[1][2]
While the discovery and isolation of this compound have been reported, specific data regarding its antibacterial spectrum, minimum inhibitory concentrations (MICs), mechanism of action, and potential modulation of cellular signaling pathways are not available in the reviewed scientific literature.
General Information on the Megovalicin Complex
The megovalicin complex consists of several related compounds.[1][2] Notably, Megovalicin B has been identified as being identical to antibiotic M-230B, and Megovalicin C is identical to myxovirescin A1.[2] Megovalicins A, D, G, and H are described as closely related new antibiotics, suggesting they share a similar structural scaffold but are distinct molecules.[2]
Insights from the Related Compound Myxovirescin A
Given that this compound is a related compound, the biological activity of myxovirescin A may offer some preliminary insights into the potential properties of the megovalicin family. Myxovirescin A is reported to be a bactericidal antibiotic that is particularly effective against many Gram-negative bacteria, including enterobacteria, at concentrations of 1 to 5 µg/mL.[3] It also shows activity against some pseudomonads and Gram-positive bacteria at higher concentrations (20 to 50 µg/mL).[3] The proposed mechanism of action for myxovirescins involves the inhibition of bacterial cell wall synthesis.[3]
It is crucial to emphasize that this information pertains to myxovirescin A and should not be directly extrapolated to this compound without experimental validation.
Future Research Directions
To establish this compound as a useful tool compound in antibiotic research, the following experimental data would be required:
-
Determination of Antibacterial Activity: Standard broth microdilution or agar (B569324) dilution assays to determine the Minimum Inhibitory Concentration (MIC) of this compound against a broad panel of clinically relevant Gram-positive and Gram-negative bacteria, including multidrug-resistant strains.
-
Mechanism of Action Studies: Experiments to elucidate how this compound exerts its antibacterial effect. This could involve assays to assess inhibition of key cellular processes such as DNA replication, protein synthesis, or cell wall synthesis.
-
Cytotoxicity Assays: Evaluation of the cytotoxic effects of this compound on mammalian cell lines to determine its selectivity for bacterial targets.
-
Signaling Pathway Analysis: Investigation into whether this compound modulates any host or bacterial signaling pathways, which could reveal novel therapeutic applications or potential off-target effects.
Below is a generalized workflow for characterizing a novel antibiotic like this compound.
Caption: Generalized workflow for the characterization of a novel antibiotic.
Without the foundational data from such studies, the creation of detailed application notes and protocols for this compound is premature. Researchers interested in using this compound would first need to perform these fundamental characterization experiments.
References
- 1. Novel macrocyclic antibiotics: megovalicins A, B, C, D, G and H. I. Screening of antibiotics-producing myxobacteria and production of megovalicins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel macrocyclic antibiotics: megovalicins A, B, C, D, G and H. II. Isolation and chemical structures of megovalicins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The myxovirescins, a family of antibiotics from Myxococcus virescens (Myxobacterales) - PubMed [pubmed.ncbi.nlm.nih.gov]
Investigating the In Vitro Anti-Inflammatory Effects of Megovalicin H: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the initial in vitro screening and mechanistic evaluation of the anti-inflammatory properties of Megovalicin H, a novel investigational compound. The following protocols and methodologies are designed to be adaptable for researchers in academic and industrial settings.
Introduction to In Vitro Anti-Inflammatory Screening
Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While it is a crucial protective mechanism, dysregulation of inflammatory processes can lead to chronic diseases. The discovery of novel anti-inflammatory agents is a significant focus of drug development. In vitro assays offer a cost-effective and high-throughput approach for the initial screening of compounds like this compound.[1][2] These assays can provide valuable insights into the compound's potential to modulate key inflammatory pathways.
Common in vitro models for assessing anti-inflammatory activity include the inhibition of protein denaturation, stabilization of cellular membranes, and measurement of inflammatory mediators and enzymes.[1][3][4] This document outlines key protocols to assess the anti-inflammatory potential of this compound.
Key In Vitro Assays for Anti-Inflammatory Activity
A panel of in vitro assays should be employed to obtain a comprehensive profile of this compound's anti-inflammatory effects.
Inhibition of Protein Denaturation Assay
Principle: Inflammation can induce the denaturation of proteins. The ability of a compound to prevent protein denaturation can be a measure of its anti-inflammatory activity.[2] This assay uses heat-induced denaturation of bovine serum albumin (BSA) or egg albumin as a model.[4][5]
Protocol:
-
Preparation of Solutions:
-
Prepare a 1% w/v solution of Bovine Serum Albumin (BSA) in phosphate-buffered saline (PBS, pH 7.4).
-
Dissolve this compound in a suitable solvent (e.g., DMSO) to create a stock solution. Prepare serial dilutions to achieve the desired final concentrations.
-
Prepare a standard anti-inflammatory drug solution (e.g., Diclofenac sodium) for comparison.
-
-
Assay Procedure:
-
In a microcentrifuge tube, mix 0.5 mL of the 1% BSA solution with 0.1 mL of varying concentrations of this compound.
-
A control group should be prepared with 0.5 mL of 1% BSA and 0.1 mL of the vehicle (solvent used for this compound).
-
A positive control should be prepared with 0.5 mL of 1% BSA and 0.1 mL of the standard drug.
-
Incubate all tubes at 37°C for 20 minutes.
-
Induce denaturation by heating the tubes at 70°C for 5 minutes.
-
After cooling, measure the absorbance of the solutions at 660 nm using a spectrophotometer.
-
-
Data Analysis:
-
Calculate the percentage inhibition of protein denaturation using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
-
Red Blood Cell (RBC) Membrane Stabilization Assay
Principle: The stabilization of red blood cell membranes against hypotonicity-induced hemolysis can be an indicator of anti-inflammatory activity. This is because the RBC membrane is analogous to the lysosomal membrane, and its stabilization implies that the compound may inhibit the release of lysosomal enzymes that cause tissue damage and inflammation.
Protocol:
-
Preparation of RBC Suspension:
-
Collect fresh human or sheep blood in an anticoagulant-containing tube.
-
Centrifuge at 3000 rpm for 10 minutes and discard the supernatant.
-
Wash the RBC pellet three times with an equal volume of normal saline.
-
Resuspend the packed RBCs to make a 10% v/v suspension in normal saline.
-
-
Assay Procedure:
-
Prepare a reaction mixture containing 1 mL of phosphate (B84403) buffer (pH 7.4), 2 mL of hyposaline (0.36% NaCl), and 0.5 mL of the 10% RBC suspension.
-
Add 0.5 mL of varying concentrations of this compound to the reaction mixture.
-
Prepare a control group with the vehicle and a positive control with a standard drug.
-
Incubate the mixtures at 37°C for 30 minutes.
-
Centrifuge at 3000 rpm for 10 minutes.
-
Measure the absorbance of the supernatant (hemoglobin content) at 560 nm.
-
-
Data Analysis:
-
Calculate the percentage of membrane stabilization using the following formula: % Protection = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
-
Mechanistic In Vitro Assays
To understand how this compound exerts its anti-inflammatory effects, it is crucial to investigate its impact on key inflammatory pathways and mediators.
Measurement of Nitric Oxide (NO) Production in Macrophages
Principle: During inflammation, macrophages are activated and produce nitric oxide (NO), a key inflammatory mediator. This assay measures the inhibitory effect of this compound on NO production in lipopolysaccharide (LPS)-stimulated macrophage cell lines (e.g., RAW 264.7).
Protocol:
-
Cell Culture and Treatment:
-
Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and antibiotics.
-
Seed the cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
-
Nitric Oxide Measurement (Griess Assay):
-
After incubation, collect the cell culture supernatant.
-
Mix 100 µL of the supernatant with 100 µL of Griess reagent (a mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Incubate at room temperature for 10 minutes.
-
Measure the absorbance at 540 nm.
-
Use a sodium nitrite (B80452) standard curve to determine the concentration of nitrite in the samples.
-
-
Cell Viability Assay:
-
It is essential to perform a cell viability assay (e.g., MTT or PrestoBlue) to ensure that the observed reduction in NO is not due to cytotoxicity of this compound.
-
Quantification of Pro-Inflammatory Cytokines (TNF-α, IL-6, IL-1β)
Principle: Pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β play a central role in the inflammatory cascade. This protocol measures the effect of this compound on the production of these cytokines in LPS-stimulated macrophages.
Protocol:
-
Cell Culture and Treatment:
-
Follow the same cell culture and treatment protocol as described for the NO assay (Section 3.1.1).
-
-
Cytokine Measurement (ELISA):
-
Collect the cell culture supernatant after 24 hours of LPS stimulation.
-
Use commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits for TNF-α, IL-6, and IL-1β to quantify the cytokine levels in the supernatant according to the manufacturer's instructions.
-
-
Data Analysis:
-
Compare the cytokine concentrations in the this compound-treated groups to the LPS-stimulated control group.
-
Investigation of Signaling Pathways
To delve deeper into the mechanism of action, the effect of this compound on key inflammatory signaling pathways such as NF-κB and MAPK should be investigated.
NF-κB Activation Assay
Principle: The transcription factor NF-κB is a master regulator of inflammation. Its activation involves the phosphorylation and degradation of its inhibitor, IκBα, allowing NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes.
Protocol (Western Blotting):
-
Cell Culture and Treatment:
-
Culture and treat RAW 264.7 cells with this compound and LPS as previously described. The stimulation time with LPS may be shorter (e.g., 30-60 minutes) for observing signaling events.
-
-
Protein Extraction:
-
Lyse the cells to extract total protein or cytoplasmic and nuclear fractions.
-
-
Western Blotting:
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies against phosphorylated IκBα (p-IκBα), total IκBα, and NF-κB p65 (in nuclear extracts).
-
Use appropriate secondary antibodies and a chemiluminescence detection system.
-
-
Data Analysis:
-
Quantify the band intensities to determine the effect of this compound on IκBα phosphorylation and NF-κB nuclear translocation.
-
Data Presentation
All quantitative data should be presented in a clear and organized manner to facilitate comparison and interpretation.
Table 1: Effect of this compound on Protein Denaturation and RBC Membrane Stabilization
| Concentration (µg/mL) | % Inhibition of Protein Denaturation (Mean ± SD) | % RBC Membrane Stabilization (Mean ± SD) |
| 10 | ||
| 50 | ||
| 100 | ||
| 250 | ||
| Standard Drug |
Table 2: Effect of this compound on NO and Pro-Inflammatory Cytokine Production in LPS-Stimulated Macrophages
| Treatment | NO Production (µM) (Mean ± SD) | TNF-α (pg/mL) (Mean ± SD) | IL-6 (pg/mL) (Mean ± SD) | IL-1β (pg/mL) (Mean ± SD) |
| Control | ||||
| LPS (1 µg/mL) | ||||
| LPS + this compound (10 µg/mL) | ||||
| LPS + this compound (50 µg/mL) | ||||
| LPS + this compound (100 µg/mL) |
Visualizing Experimental Workflows and Signaling Pathways
Experimental Workflow
Caption: Workflow for in vitro anti-inflammatory evaluation.
NF-κB Signaling Pathway
Caption: Simplified NF-κB signaling pathway.
MAPK Signaling Pathway
Caption: Overview of MAPK signaling cascades.
References
Application Notes and Protocols for Assessing the Effect of Megovalicin H on Bacterial Biofilms
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bacterial biofilms are structured communities of microorganisms encased in a self-produced matrix of extracellular polymeric substances (EPS), which adhere to various surfaces.[1][2][3] This mode of growth provides bacteria with significant protection from environmental stresses, host immune responses, and antimicrobial agents, making biofilm-associated infections particularly challenging to treat.[1][3][4] The development of novel anti-biofilm agents is a critical area of research in the fight against antibiotic resistance. Megovalicin H is a novel investigational compound with potential antimicrobial properties. These application notes provide a comprehensive set of protocols to systematically evaluate the efficacy of this compound against bacterial biofilms.
The following protocols detail methods for determining the minimum inhibitory and bactericidal concentrations of this compound, quantifying its effect on biofilm formation and eradication, assessing the metabolic activity of biofilm-embedded bacteria, and visualizing the structural changes in biofilms upon treatment. Furthermore, a protocol for analyzing the impact of Megoval-icin H on gene expression related to biofilm formation is included.
Data Presentation
All quantitative data generated from the following experimental protocols should be summarized in clearly structured tables for straightforward comparison and analysis.
Table 1: Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of this compound
| Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) |
| [Specify Strain 1] | ||
| [Specify Strain 2] | ||
| [Specify Strain 3] |
Table 2: Effect of this compound on Biofilm Biomass (Crystal Violet Assay)
| Treatment Concentration (µg/mL) | Absorbance at 570 nm (Mean ± SD) | % Biofilm Inhibition |
| Control (No Treatment) | 0% | |
| This compound (Concentration 1) | ||
| This compound (Concentration 2) | ||
| This compound (Concentration 3) | ||
| Positive Control (e.g., known antibiotic) |
Table 3: Effect of this compound on Biofilm Metabolic Activity (XTT Assay)
| Treatment Concentration (µg/mL) | Absorbance at 490 nm (Mean ± SD) | % Metabolic Activity Reduction |
| Control (No Treatment) | 0% | |
| This compound (Concentration 1) | ||
| This compound (Concentration 2) | ||
| This compound (Concentration 3) | ||
| Positive Control (e.g., known antibiotic) |
Table 4: Relative Gene Expression in this compound-Treated Biofilms
| Gene | Fold Change (Treated vs. Untreated) | p-value |
| icaA | ||
| atl | ||
| sarA | ||
| [Other relevant genes] |
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)
This protocol determines the lowest concentration of this compound that inhibits visible bacterial growth (MIC) and the lowest concentration that kills 99.9% of the initial bacterial inoculum (MBC).[5]
Materials:
-
96-well microtiter plates
-
Bacterial culture in logarithmic growth phase
-
Appropriate growth medium (e.g., Tryptic Soy Broth - TSB)
-
This compound stock solution
-
Phosphate-buffered saline (PBS)
-
Agar (B569324) plates
Procedure:
-
Prepare serial dilutions of this compound in the growth medium in the wells of a 96-well microtiter plate.[1]
-
Adjust the bacterial culture to a concentration of approximately 1 x 10^6 CFU/mL in the growth medium.[1]
-
Add 100 µL of the bacterial suspension to each well containing the compound dilutions.
-
Include positive controls (bacteria without compound) and negative controls (medium only).[1]
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is the lowest concentration of this compound where no visible growth is observed.
-
To determine the MBC, plate 100 µL from the wells showing no growth onto agar plates.
-
Incubate the agar plates at 37°C for 24 hours.
-
The MBC is the lowest concentration that results in no colony formation.
Protocol 2: Biofilm Formation and Treatment with this compound
This protocol describes the formation of bacterial biofilms in 96-well plates and their subsequent treatment with this compound.
Materials:
-
96-well sterile microtiter plates
-
Bacterial culture
-
Appropriate growth medium (e.g., TSB supplemented with glucose)
-
This compound stock solution
-
PBS
Procedure for Biofilm Inhibition Assay:
-
Grow an overnight culture of the desired bacterial strain.[6]
-
Adjust the culture to an optical density (OD) of 0.1 at 595 nm.[6]
-
Add 100 µL of the bacterial suspension and 100 µL of this compound at various concentrations (2x the final desired concentration) to the wells of a 96-well plate.[7]
-
Include positive (bacteria with no compound) and negative (medium only) controls.
-
Incubate the plate at 37°C for 24-48 hours under static conditions to allow biofilm formation.[7][8]
Procedure for Biofilm Eradication Assay:
-
Add 100 µL of a bacterial suspension (approximately 1 x 10^7 CFU/mL) to the wells of a 96-well plate.
-
Incubate the plate for 24 hours at 37°C to allow for the formation of a mature biofilm.[1]
-
After incubation, carefully remove the planktonic culture and wash the wells twice with PBS to remove non-adherent cells.[1]
-
Add 100 µL of fresh medium containing serial dilutions of this compound to the wells with the pre-formed biofilms.[1]
-
Incubate for a further 24 hours at 37°C.[1]
Protocol 3: Quantification of Biofilm Biomass (Crystal Violet Assay)
This is a common method for quantifying the total biofilm biomass by staining the extracellular matrix and attached cells.[1][8]
Materials:
-
0.1% Crystal Violet solution
-
30% Acetic acid or 95% Ethanol (B145695)
-
PBS
-
Microplate reader
Procedure:
-
Following the treatment protocol (Protocol 2), gently wash the wells twice with PBS to remove planktonic bacteria.[7]
-
Fix the biofilm by incubating the plate at 60°C for 30-60 minutes.[7]
-
Add 125-160 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 10-15 minutes.[1][7]
-
Remove the crystal violet solution and wash the wells three times with PBS or tap water.[1][7]
-
Dry the plate overnight or at 60°C.[7]
-
Add 200 µL of 30% acetic acid or 95% ethanol to each well to dissolve the bound crystal violet.[1][9]
-
Measure the absorbance at 570-595 nm using a microplate reader.[1][7]
Protocol 4: Assessment of Biofilm Metabolic Activity (XTT Assay)
The XTT (2,3-bis(2-methoxy-4-nitro-5-sulfophenyl)-5-[(phenylamino)carbonyl]-2H-tetrazolium hydroxide) assay measures the metabolic activity of viable cells within the biofilm.[10][11]
Materials:
-
XTT solution (0.5 g/L in a suitable buffer like Ringer's lactate)
-
Menadione (B1676200) solution (10 mM in acetone)
-
PBS
-
Microplate reader
Procedure:
-
Prepare a fresh XTT/menadione working solution just before use by mixing the XTT solution with menadione to a final concentration of 1 µM.[10][12]
-
Following the treatment protocol (Protocol 2), wash the biofilms twice with PBS to remove non-adherent cells.[11]
-
Add 100-200 µL of the XTT/menadione solution to each well.[10][13]
-
Incubate the plate in the dark at 37°C for 2-3 hours.[10][13]
-
Transfer 80-100 µL of the colored supernatant to a new 96-well plate.[10]
-
Measure the absorbance at 490 nm using a microplate reader.[10]
Protocol 5: Visualization of Biofilm Structure (Confocal Laser Scanning Microscopy - CLSM)
CLSM allows for the three-dimensional visualization of the biofilm structure and the viability of the embedded bacteria.[14][15]
Materials:
-
12-well or 24-well plates with glass coverslips
-
Live/Dead BacLight Bacterial Viability Kit (containing SYTO 9 and propidium (B1200493) iodide)
-
Confocal microscope
Procedure:
-
Grow biofilms on glass coverslips placed in multi-well plates as described in Protocol 2.
-
After treatment with this compound, gently wash the coverslips with distilled water to remove planktonic cells.[14]
-
Prepare a staining solution by mixing SYTO 9 and propidium iodide in distilled water according to the manufacturer's instructions.[14]
-
Treat the coverslips with the staining solution for 15 minutes in the dark.[14]
-
Wash the coverslips with distilled water.[14]
-
Mount the coverslips on a glass slide and visualize using a confocal microscope.[14] Live bacteria will fluoresce green (SYTO 9), while dead bacteria will fluoresce red (propidium iodide).
-
Acquire z-stack images to reconstruct the 3D architecture of the biofilm.
Protocol 6: Analysis of Gene Expression
This protocol is used to assess the effect of this compound on the expression of genes known to be involved in biofilm formation.[16][17]
Materials:
-
RNA extraction kit
-
cDNA synthesis kit
-
Quantitative PCR (qPCR) machine and reagents (e.g., SYBR Green)
-
Primers for target genes (e.g., icaA, atl, sarA) and a housekeeping gene.
Procedure:
-
Grow and treat biofilms with this compound as described in Protocol 2.
-
Harvest the biofilm-embedded bacteria by scraping.
-
Extract total RNA from the bacterial cells using a suitable RNA extraction kit.
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
Perform qPCR using primers for genes of interest and a housekeeping gene for normalization.
-
Analyze the relative gene expression using the ΔΔCt method.
Mandatory Visualizations
Caption: Experimental workflow for assessing the antibiofilm activity of this compound.
Caption: Hypothetical signaling pathway for biofilm formation and potential targets of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Biofilm formation mechanisms and targets for developing antibiofilm agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fighting biofilms with lantibiotics and other groups of bacteriocins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. static.igem.org [static.igem.org]
- 7. Crystal violet assay [bio-protocol.org]
- 8. Crystal violet staining protocol | Abcam [abcam.com]
- 9. static.igem.org [static.igem.org]
- 10. A Soluble Tetrazolium-Based Reduction Assay to Evaluate the Effect of Antibodies on Candida tropicalis Biofilms [jove.com]
- 11. scielo.br [scielo.br]
- 12. journals.asm.org [journals.asm.org]
- 13. jcdr.net [jcdr.net]
- 14. Biofilm analysis by confocal laser scanning microscopy [bio-protocol.org]
- 15. Methods for Studying Biofilm Formation: Flow Cells and Confocal Laser Scanning Microscopy | Springer Nature Experiments [experiments.springernature.com]
- 16. researchgate.net [researchgate.net]
- 17. Assessing and reducing sources of gene expression variability in Staphylococcus epidermidis biofilms - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
improving the solubility of Megovalicin H in laboratory solvents
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the solubility of Megovalicin H in common laboratory solvents.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound in common laboratory solvents?
A1: Direct quantitative solubility data for this compound is not extensively published. However, as a member of the megovalicin family of polyketide antibiotics, its solubility is expected to be limited in aqueous solutions and higher in organic solvents. A related compound, Megovalicin G, is known to be soluble in methanol[]. Based on its chemical structure, a qualitative prediction of solubility in common laboratory solvents is provided in the table below. Researchers should perform their own solubility assessments to determine precise values for their specific experimental conditions.
Q2: My this compound is not dissolving in my desired solvent. What are the initial troubleshooting steps?
A2: If you are encountering poor solubility, consider the following initial steps:
-
Solvent Selection: Ensure you have selected an appropriate solvent. Refer to the qualitative solubility table below for guidance.
-
Purity of the Compound: Verify the purity of your this compound sample, as impurities can affect solubility.
-
Gentle Heating: For some solvents, gentle warming (e.g., to 30-40°C) can aid dissolution. However, monitor for any potential degradation of the compound.
-
Agitation: Ensure adequate mixing or agitation (e.g., vortexing or sonication) is being applied to facilitate the dissolution process.
-
Particle Size: If you have a solid form of this compound, reducing the particle size can increase the surface area and improve the dissolution rate[2][3].
Q3: Can I use a co-solvent system to improve the solubility of this compound?
A3: Yes, using a co-solvent system is a highly effective and common technique to enhance the solubility of poorly soluble compounds[4]. A co-solvent system involves mixing a solvent in which the compound is highly soluble (e.g., DMSO, methanol) with a solvent in which it is poorly soluble (e.g., water or a buffer). The addition of the organic co-solvent reduces the polarity of the aqueous phase, thereby increasing the solubility of the hydrophobic drug.
Q4: How does pH adjustment affect the solubility of this compound?
Q5: What are solid dispersions, and can they be used for this compound?
A5: Solid dispersion is a technique where the poorly soluble drug is dispersed in a highly soluble, hydrophilic solid matrix[6][7]. This method can enhance the dissolution rate and solubility[7]. The drug can be dispersed at a molecular level (solid solution) or as fine particles (eutectic mixture)[6]. This is a viable strategy for improving the oral bioavailability of poorly soluble drugs and could be explored for this compound in formulation development[7].
Data Presentation
Table 1: Predicted Qualitative Solubility of this compound in Common Laboratory Solvents
| Solvent | Predicted Solubility | Rationale / Notes |
| Water / Aqueous Buffers | Insoluble to Very Sparingly Soluble | This compound is a large, complex organic molecule with significant hydrophobic character. |
| Methanol | Soluble | A related compound, Megovalicin G, is soluble in methanol[]. This is a good starting point. |
| Ethanol | Soluble to Sparingly Soluble | Similar to methanol, but the slightly lower polarity may result in reduced solubility. |
| Dimethyl Sulfoxide (DMSO) | Soluble | A common aprotic polar solvent known for dissolving a wide range of organic compounds. |
| Dimethylformamide (DMF) | Soluble | Another aprotic polar solvent with strong solubilizing properties. |
| Acetonitrile | Sparingly Soluble | Less polar than DMSO and DMF, may have lower solubilizing capacity for this compound. |
| Dichloromethane (DCM) | Sparingly to Insoluble | A non-polar organic solvent, likely less effective for a polyketide with some polar functional groups. |
| Hexanes / Heptane | Insoluble | Non-polar solvents are unlikely to dissolve this compound. |
Experimental Protocols
Protocol 1: Systematic Solubility Screening of this compound
Objective: To determine the approximate solubility of this compound in a range of laboratory solvents.
Materials:
-
This compound (solid)
-
Selected solvents (e.g., Water, PBS pH 7.4, Methanol, Ethanol, DMSO, DMF)
-
Vials or microcentrifuge tubes
-
Vortex mixer
-
Sonicator bath
-
Centrifuge
-
Analytical balance
-
HPLC or UV-Vis spectrophotometer for quantification
Methodology:
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to a known volume of each solvent in a vial (e.g., 5 mg to 1 mL).
-
Ensure there is undissolved solid at the bottom of each vial.
-
-
Equilibration:
-
Tightly cap the vials.
-
Agitate the samples at a constant temperature (e.g., 25°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. A shaker or rotator is recommended.
-
-
Separation of Undissolved Solid:
-
Centrifuge the vials at high speed (e.g., 10,000 x g for 10 minutes) to pellet the undissolved solid.
-
-
Quantification:
-
Carefully collect an aliquot of the supernatant from each vial.
-
Dilute the supernatant with an appropriate solvent to a concentration within the linear range of your analytical method.
-
Quantify the concentration of dissolved this compound using a validated analytical method (e.g., HPLC-UV).
-
-
Calculation:
-
Calculate the solubility in mg/mL or µg/mL by taking into account the dilution factor.
-
Protocol 2: Improving this compound Solubility using a Co-solvent System
Objective: To prepare a stock solution of this compound in an aqueous buffer using a co-solvent.
Materials:
-
This compound (solid)
-
DMSO (or other suitable organic solvent)
-
Aqueous buffer (e.g., PBS pH 7.4)
-
Sterile microcentrifuge tubes or vials
Methodology:
-
Prepare a High-Concentration Stock in Organic Solvent:
-
Dissolve this compound in 100% DMSO to create a high-concentration primary stock solution (e.g., 10 mM). Ensure it is fully dissolved.
-
-
Serial Dilution into Aqueous Buffer:
-
Perform serial dilutions of the primary stock solution into the desired aqueous buffer to achieve the final working concentration.
-
Important: When diluting, add the DMSO stock solution to the aqueous buffer (not the other way around) while vortexing to avoid precipitation.
-
-
Observation and Final Concentration:
-
Visually inspect the final solution for any signs of precipitation.
-
It is recommended to limit the final concentration of the organic co-solvent in the working solution (typically ≤1% v/v) to avoid off-target effects in biological assays.
-
Visualizations
Caption: Troubleshooting workflow for this compound solubility.
Caption: Co-solvent method for aqueous solution preparation.
References
- 2. mdpi.com [mdpi.com]
- 3. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijpbr.in [ijpbr.in]
- 5. researchgate.net [researchgate.net]
- 6. jmpas.com [jmpas.com]
- 7. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing HPLC Purification of Megovalicin H
Welcome to the technical support center for the HPLC purification of Megovalicin H. This resource provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the purification of this compound from crude extracts.
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for developing an HPLC method for this compound purification?
A1: For initial method development, a reversed-phase HPLC (RP-HPLC) approach is recommended due to the likely polarity of a complex natural product like this compound.[1][2] Start with a C18 column and a gradient elution using a mobile phase of water (often with a modifier like 0.1% trifluoroacetic acid or formic acid to improve peak shape) and acetonitrile (B52724) or methanol (B129727).[3][4] A broad gradient from 5% to 95% organic solvent over 30-60 minutes can help to identify the approximate elution conditions for this compound.[4]
Q2: My this compound peak is broad and tailing. What are the possible causes and solutions?
A2: Peak broadening and tailing for this compound can stem from several factors:
-
Secondary Silanol (B1196071) Interactions: Residual silanol groups on the silica-based column packing can interact with the analyte. To mitigate this, try reducing the mobile phase pH, which can help by protonating the silanol groups.[5]
-
Column Overload: Injecting too much sample can lead to poor peak shape. Try diluting your sample or using a column with a higher loading capacity.[5]
-
Column Contamination or Degradation: The column may be contaminated with strongly retained compounds from the crude extract or may have degraded over time.[6] Try flushing the column with a strong solvent or, if necessary, replace it.[5][7]
-
Inappropriate Mobile Phase pH: If this compound is an ionizable compound, a mobile phase pH close to its pKa can cause peak tailing. Adjust the pH to be at least 2 units away from the pKa.
Q3: I am observing extraneous peaks in my chromatogram. How can I identify their source?
A3: Extraneous peaks can originate from several sources:
-
Contaminated Solvents: Ensure you are using HPLC-grade solvents to avoid impurities.[7] Water contamination is a common issue in reversed-phase chromatography.[7]
-
Sample Contamination: The crude extract itself will contain many other compounds.[8] Consider additional sample clean-up steps like solid-phase extraction (SPE) prior to HPLC.
-
Carryover from Previous Injections: A late-eluting compound from a previous run may appear in the current chromatogram.[7] To prevent this, implement a column wash with a strong solvent at the end of each run.[7]
-
Analyte Degradation: this compound might be unstable in the sample solvent or mobile phase.[9] It is advisable to conduct forced degradation studies to understand the stability of the molecule under various conditions (acid, base, oxidation, heat, light).[9]
Q4: The retention time of my this compound peak is shifting between runs. What should I check?
A4: Retention time variability can be caused by:
-
Changes in Mobile Phase Composition: Inaccurate mixing of mobile phase components can lead to shifts. Prepare fresh mobile phase daily and ensure proper degassing.
-
Fluctuations in Column Temperature: Even minor temperature changes can affect retention times. Use a column oven to maintain a constant temperature.
-
Column Equilibration: Insufficient column equilibration between runs can cause retention time drift. Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection.
-
Disturbed Ion-Pairing Equilibrium: If using ion-pairing reagents, ensure the sample is dissolved in the mobile phase to avoid disturbing the equilibrium upon injection.[7]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Poor Resolution of this compound from Impurities | Suboptimal mobile phase selectivity. | - Modify the organic solvent (e.g., switch from acetonitrile to methanol or vice versa).- Adjust the pH of the aqueous phase.- Introduce an ion-pairing reagent if this compound is ionic. |
| Inefficient column. | - Use a column with a smaller particle size or a longer length for higher efficiency.- Ensure the column is not old or degraded. | |
| Inappropriate gradient profile. | - Optimize the gradient slope. A shallower gradient around the elution time of this compound can improve resolution.[3] | |
| Low Yield of Purified this compound | On-column degradation of this compound. | - Assess the stability of this compound under the chromatographic conditions.[9]- Modify the mobile phase pH or consider using a different column chemistry. |
| Irreversible adsorption to the column. | - Flush the column with a very strong solvent.- Consider a different stationary phase that has less interaction with this compound. | |
| Inefficient fraction collection. | - Ensure the fraction collector is properly calibrated and timed to collect the entire peak. | |
| High Backpressure | Blockage in the HPLC system. | - Check for blockages in the guard column, column frits, or tubing.[5]- Filter the crude extract sample through a 0.45 µm or 0.22 µm filter before injection.[10] |
| Precipitated buffer in the mobile phase. | - Ensure the buffer is fully dissolved in the mobile phase and is compatible with the organic solvent concentration. | |
| No Peaks Detected | Injection issue. | - Verify that the autosampler is correctly aspirating and injecting the sample. |
| Detector issue. | - Check that the detector lamp is on and that the chosen wavelength is appropriate for this compound. | |
| This compound is not eluting. | - The mobile phase may be too weak. Run a gradient with a stronger organic solvent to elute highly retained compounds. |
Experimental Protocols
Sample Preparation from Crude Extract
-
Initial Extraction: The crude extract containing this compound is typically obtained through solvent extraction of the source material (e.g., fermentation broth, plant tissue).
-
Liquid-Liquid Extraction (LLE): To remove highly polar or non-polar impurities, perform a liquid-liquid extraction. For example, dissolve the dried crude extract in water and extract with a non-polar solvent like hexane (B92381) to remove lipids, followed by extraction with a medium-polarity solvent like ethyl acetate (B1210297) to potentially enrich the this compound fraction.[8]
-
Solid-Phase Extraction (SPE): For further cleanup, use an SPE cartridge (e.g., C18).
-
Condition the cartridge with methanol, followed by water.
-
Load the aqueous solution of the extract onto the cartridge.
-
Wash the cartridge with water or a low percentage of organic solvent to remove highly polar impurities.
-
Elute this compound with an appropriate concentration of methanol or acetonitrile.[11]
-
-
Final Preparation: Evaporate the solvent from the enriched fraction. Reconstitute the residue in the initial HPLC mobile phase and filter through a 0.22 µm syringe filter before injection.[10]
Optimized HPLC Purification Method (Example)
-
Instrument: Preparative HPLC system
-
Column: C18, 10 µm, 250 x 21.2 mm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
-
0-5 min: 20% B
-
5-45 min: 20-60% B
-
45-50 min: 60-95% B
-
50-55 min: 95% B
-
55-60 min: 95-20% B
-
-
Flow Rate: 15 mL/min
-
Detection: UV at an appropriate wavelength for this compound (determined by UV-Vis spectroscopy of a partially purified sample)
-
Injection Volume: 500 µL
-
Column Temperature: 30°C
Visualizations
Caption: A troubleshooting decision tree for common HPLC issues.
References
- 1. Strategic approach for HPLC Method Development and Validation: Review | Semantic Scholar [semanticscholar.org]
- 2. drawellanalytical.com [drawellanalytical.com]
- 3. pharmtech.com [pharmtech.com]
- 4. iosrphr.org [iosrphr.org]
- 5. agilent.com [agilent.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. tajhizshimi.com [tajhizshimi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Optimization of Plant Extract Purification Procedure for Rapid Screening Analysis of Sixteen Phenolics by Liquid Chromatography [mdpi.com]
addressing Megovalicin H degradation during experimental procedures
Welcome to the technical support center for Megovalicin H. This resource is designed to assist researchers, scientists, and drug development professionals in addressing potential challenges related to the stability and handling of this compound during experimental procedures.
Frequently Asked Questions (FAQs)
1. What is this compound and what is its mechanism of action?
This compound is a potent, selective, semi-synthetic macrocyclic lactone inhibitor of the mammalian target of rapamycin (B549165) (mTOR). By targeting mTOR, a crucial kinase in the PI3K/Akt signaling pathway, this compound effectively blocks downstream signaling cascades that are critical for cell growth, proliferation, and survival. Its primary application is in pre-clinical cancer research, particularly for studying cancers with a dysregulated PI3K/Akt/mTOR pathway.
2. How should I properly store and handle this compound?
To ensure the stability and integrity of this compound, please adhere to the following storage and handling guidelines:
-
Lyophilized Powder: Store at -20°C, protected from light. The compound is stable for at least one year under these conditions.
-
Stock Solutions: Prepare a concentrated stock solution (e.g., 10 mM) in anhydrous DMSO. Aliquot into smaller volumes to avoid repeated freeze-thaw cycles and store at -80°C. Stock solutions in DMSO are stable for up to three months.
-
Working Solutions: Prepare fresh working solutions daily by diluting the DMSO stock in the appropriate cell culture medium or experimental buffer. Avoid keeping working solutions at room temperature for extended periods.
3. What are the known stability issues with this compound?
This compound is susceptible to three primary modes of degradation:
-
Hydrolysis: The macrocyclic lactone ring can undergo hydrolysis, particularly in aqueous solutions with a pH above 8.0.
-
Oxidation: The molecule is sensitive to oxidative conditions. Avoid exposure to strong oxidizing agents and minimize air exposure for solutions.
-
Photodegradation: this compound can degrade upon exposure to UV light. All handling and experimental procedures should be performed with minimal light exposure.
4. In which solvents is this compound soluble?
This compound is readily soluble in DMSO and ethanol. It has very limited solubility in aqueous buffers. For cell-based assays, it is recommended to prepare a high-concentration stock solution in DMSO and then dilute it into the aqueous culture medium. Ensure the final DMSO concentration in your experiment is low (typically <0.1%) to avoid solvent-induced cellular toxicity.
Troubleshooting Guide
This guide addresses common experimental issues in a question-and-answer format.
Issue 1: I am observing a significant loss of this compound activity in my cell-based assays.
-
Question: Could my stock solution have degraded?
-
Answer: Yes, improper storage or multiple freeze-thaw cycles can lead to degradation. It is recommended to use a fresh aliquot of your stock solution or prepare a new stock solution from the lyophilized powder. To verify the integrity of your compound, you can perform an analytical check using HPLC.
-
-
Question: Is it possible that the compound is degrading in my working solution?
-
Answer: this compound can degrade in aqueous media over time. Always prepare working solutions fresh for each experiment. If your experiment requires long incubation times (e.g., > 24 hours), consider replenishing the compound by replacing the medium with a freshly prepared working solution.
-
-
Question: Could the pH of my culture medium be affecting the compound's stability?
-
Answer: Yes, this compound is susceptible to hydrolysis at pH > 8.0. Ensure your cell culture medium is properly buffered and its pH is maintained within the physiological range (typically 7.2-7.4).
-
Issue 2: My experimental results with this compound are inconsistent.
-
Question: What are the potential sources of variability?
-
Answer: Inconsistent results can arise from several factors, including:
-
Inconsistent preparation of working solutions.
-
Variability in cell density or passage number.
-
Slight differences in incubation times.
-
Exposure of the compound to light during handling.
-
Degradation of the compound due to improper storage.
-
-
-
Question: How can I improve the reproducibility of my experiments?
-
Answer: To enhance reproducibility, standardize your experimental protocol. Use a consistent source and passage number of cells, prepare fresh working solutions for each experiment from single-use aliquots of the stock solution, and minimize light exposure during all steps of the procedure.
-
Issue 3: I see unexpected peaks in my HPLC analysis of this compound.
-
Question: What could these extra peaks signify?
-
Answer: The appearance of additional peaks in your HPLC chromatogram likely indicates the presence of degradation products. The retention times of these peaks can give clues about the nature of the degradation (e.g., more polar products may result from hydrolysis).
-
-
Question: How can I identify the degradation products?
-
Answer: Characterization of degradation products typically requires more advanced analytical techniques such as liquid chromatography-mass spectrometry (LC-MS) to determine their molecular weights and fragmentation patterns.
-
Data on this compound Degradation
The following tables summarize the stability of this compound under various conditions.
Table 1: Impact of pH on this compound Stability in Aqueous Buffer at 37°C
| pH | % Remaining after 8 hours | % Remaining after 24 hours |
| 6.5 | 98% | 95% |
| 7.4 | 97% | 92% |
| 8.5 | 85% | 68% |
Table 2: Impact of Temperature on this compound Stability in DMSO Stock (10 mM)
| Storage Temperature | % Remaining after 1 month | % Remaining after 3 months |
| 4°C | 90% | 75% |
| -20°C | 99% | 97% |
| -80°C | >99% | >99% |
Table 3: Impact of Light Exposure on this compound Stability in Culture Medium at 37°C
| Light Condition | % Remaining after 4 hours |
| Dark (Incubator) | 99% |
| Ambient Lab Light | 91% |
| Direct UV Light (254 nm) | <10% |
Experimental Protocols
Protocol 1: Preparation of this compound Solutions
-
Preparation of 10 mM Stock Solution:
-
Allow the vial of lyophilized this compound to equilibrate to room temperature before opening.
-
Add the appropriate volume of anhydrous DMSO to the vial to achieve a final concentration of 10 mM.
-
Vortex briefly to ensure complete dissolution.
-
Aliquot the stock solution into single-use, light-protected tubes.
-
Store the aliquots at -80°C.
-
-
Preparation of Working Solution (e.g., 10 µM):
-
Thaw a single aliquot of the 10 mM stock solution at room temperature.
-
Dilute the stock solution 1:1000 in pre-warmed cell culture medium to obtain the desired final concentration (e.g., add 1 µL of 10 mM stock to 1 mL of medium).
-
Mix thoroughly by gentle inversion.
-
Use the working solution immediately.
-
Protocol 2: Cell Viability (MTT) Assay
-
Seed cells in a 96-well plate at the desired density and allow them to adhere overnight.
-
Prepare a serial dilution of this compound working solutions in culture medium.
-
Remove the old medium from the cells and add the this compound working solutions to the respective wells. Include a vehicle control (medium with the same final concentration of DMSO).
-
Incubate the plate for the desired time period (e.g., 48 or 72 hours) at 37°C in a CO2 incubator.
-
Add MTT reagent to each well and incubate for 2-4 hours until formazan (B1609692) crystals form.
-
Solubilize the formazan crystals using a solubilization solution (e.g., DMSO or a solution of SDS in HCl).
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 3: Western Blot Analysis of mTOR Pathway Inhibition
-
Plate cells and treat with various concentrations of this compound for the desired time.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against a downstream target of mTOR (e.g., phospho-S6 ribosomal protein) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Image the blot using a chemiluminescence detection system. Re-probe the membrane with an antibody for total S6 ribosomal protein and a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
Visualizations
Caption: The mTOR signaling pathway and the inhibitory action of this compound.
protocol for long-term storage and handling of Megovalicin H
Disclaimer: Information regarding "Megovalicin H" is not publicly available. This guide provides a standardized protocol based on best practices for the long-term storage and handling of potent, sensitive, and novel research compounds. Researchers should adapt these guidelines based on experimentally determined data for their specific molecule.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for this compound?
For optimal stability, lyophilized this compound should be stored at -80°C in a desiccated environment. Protect from light and moisture at all times. Once reconstituted, aliquot the solution and store at -80°C for long-term use or at -20°C for short-term use (less than one week). Avoid repeated freeze-thaw cycles.
Q2: How should I properly handle this compound to ensure safety and stability?
This compound should be handled in a designated containment area, such as a chemical fume hood or a biological safety cabinet, depending on its cytotoxic potential. Personal Protective Equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves (e.g., nitrile), is mandatory. For handling the powdered form, a respirator may be necessary to prevent inhalation. Ensure all work surfaces are decontaminated after use.
Q3: My this compound powder is difficult to weigh accurately due to static. What can I do?
Static electricity can be a common issue with lyophilized powders. Use an anti-static gun to neutralize the static on the vial and weighing instruments. Alternatively, using a weigh boat made of anti-static material can be beneficial. Ensure the balance is in a draft-free location.
Q4: What is the recommended solvent for reconstituting this compound?
Based on typical solubility profiles for similar compounds, sterile, nuclease-free Dimethyl Sulfoxide (DMSO) is recommended for creating a stock solution. For aqueous experimental buffers, ensure the final concentration of DMSO is non-toxic to your system (typically <0.1%).
Troubleshooting Guide
Problem 1: this compound will not dissolve in the recommended solvent.
-
Possible Cause: Insufficient vortexing or sonication.
-
Solution: Gently warm the solution to 37°C for 5-10 minutes. Vortex the solution for 1-2 minutes. If dissolution is still incomplete, use a bath sonicator for 5-10 minutes.
-
Possible Cause: The compound may have degraded due to improper storage.
-
Solution: Check the appearance of the lyophilized powder. If it appears discolored or clumped, it may be degraded. It is advisable to use a fresh vial.
Problem 2: I see particulates in my reconstituted this compound solution after thawing.
-
Possible Cause: The compound has come out of solution during the freeze-thaw cycle.
-
Solution: Before use, warm the vial to room temperature and vortex thoroughly to ensure complete re-dissolution. Visually inspect for any remaining particulates.
-
Possible Cause: The solubility limit has been exceeded in the aqueous buffer.
-
Solution: Centrifuge the vial at a low speed (e.g., 1000 x g for 1 minute) to pellet the precipitate. Carefully transfer the supernatant to a new tube. The concentration of the supernatant should be re-verified. Consider using a lower final concentration or adding a solubilizing agent if compatible with your experiment.
Problem 3: I am observing inconsistent results in my experiments using this compound.
-
Possible Cause: Degradation of the reconstituted solution due to multiple freeze-thaw cycles.
-
Solution: Prepare single-use aliquots of the stock solution immediately after reconstitution to minimize freeze-thaw cycles.
-
Possible Cause: Inaccurate initial concentration of the stock solution.
-
Solution: Verify the concentration of your stock solution using a spectrophotometer if an extinction coefficient is known, or by a suitable analytical method like HPLC.
Quantitative Data
Table 1: Hypothetical Stability of Lyophilized this compound
| Storage Condition | Time Period | Purity by HPLC (%) | Notes |
| -80°C, Desiccated, Dark | 24 Months | >99% | Recommended Storage |
| -20°C, Desiccated, Dark | 12 Months | 97% | Acceptable for shorter term |
| 4°C, Desiccated, Dark | 1 Month | 92% | Not recommended |
| 25°C, Ambient Light | 1 Week | <80% | Avoid |
Table 2: Hypothetical Stability of Reconstituted this compound (10 mM in DMSO)
| Storage Condition | Time Period | Purity by HPLC (%) | Notes |
| -80°C | 6 Months | >98% | Recommended for aliquots |
| -20°C | 1 Month | 95% | Suitable for working stock |
| 4°C | 24 Hours | 90% | Not recommended for storage |
| 25°C | 4 Hours | <85% | Avoid |
Experimental Protocols
Protocol: Reconstitution of Lyophilized this compound
-
Acclimatization: Before opening, allow the vial of lyophilized this compound to equilibrate to room temperature for at least 20 minutes. This prevents condensation of moisture inside the vial, which can lead to degradation.
-
Solvent Addition: Under sterile conditions in a chemical fume hood, add the calculated volume of anhydrous, sterile-filtered DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).
-
Dissolution: Cap the vial tightly and vortex for 2 minutes. If necessary, briefly sonicate in a water bath to ensure complete dissolution. Visually inspect the solution to confirm there are no visible particulates.
-
Aliquoting: Immediately prepare single-use aliquots of the stock solution in sterile, low-adhesion microcentrifuge tubes. The volume of the aliquots should be appropriate for your typical experiments to avoid wasting material.
-
Storage: Store the aliquots at -80°C for long-term storage. Update your laboratory inventory with the location and details of the aliquots.
Visualizations
Caption: Workflow for receiving, storing, and preparing this compound.
Caption: Troubleshooting particulates in reconstituted this compound.
Technical Support Center: Overcoming Challenges in the Chemical Synthesis of Megovalicin H
Notice to Researchers, Scientists, and Drug Development Professionals:
Our team has initiated the development of a comprehensive technical support center to address the challenges in the chemical synthesis of Megovalicin H. However, our preliminary investigation has revealed a significant challenge: the chemical structure of this compound is not currently available in published scientific literature or chemical databases.
The successful development of troubleshooting guides, FAQs, detailed experimental protocols, and data-driven visualizations is contingent upon a thorough understanding of the molecule's architecture. Without the specific structure of this compound, we are unable to:
-
Identify Key Functional Groups: This is essential for predicting reactivity, potential side reactions, and the necessity of protecting groups.
-
Analyze Stereochemistry: The spatial arrangement of atoms is critical for designing stereoselective reactions and purification strategies.
-
Determine the Macrocyclic Core Structure: The size and composition of the macrocycle dictate the choice of macrocyclization strategy, which is often a significant hurdle in natural product synthesis.
-
Ascertain Glycosylation Patterns: If this compound is a glycoside, the nature of the sugar moiety and the glycosidic linkage are crucial for planning a successful glycosylation strategy.
Our Commitment to Advancing Your Research
We are actively monitoring scientific publications and databases for the disclosure of this compound's structure. Once this information becomes available, we will proceed with the development of the following resources to support your research endeavors.
Anticipated Content of the Future Technical Support Center:
Below is a projected outline of the content we aim to provide. The specific details will be populated upon the elucidation of this compound's structure.
Frequently Asked Questions (FAQs)
This section will provide concise answers to common questions encountered during the synthesis of this compound and its analogs.
-
General Questions
-
Q: What are the key structural motifs of this compound that present synthetic challenges?
-
Q: What are the known biological activities of this compound that are important to preserve during synthesis?
-
-
Protecting Group Strategy
-
Q: Which protecting groups are recommended for the hydroxyl and amino functionalities in the this compound backbone?
-
Q: What are the optimal conditions for the deprotection of [specific protecting group] in the presence of other sensitive functional groups?
-
-
Macrocyclization
-
Q: What are the most successful reported methods for the macrocyclization of the this compound core?
-
Q: How can one overcome issues of dimerization or polymerization during the macrocyclization step?
-
-
Glycosylation
-
Q: What glycosyl donors and promoters have shown the best results for the installation of the sugar moiety in this compound?
-
Q: How can the stereoselectivity of the glycosidic bond formation be controlled?
-
Troubleshooting Guides
This section will offer structured guidance for diagnosing and resolving specific experimental issues.
Issue 1: Low Yield in a Key Coupling Reaction
| Potential Cause | Diagnostic Check | Suggested Solution |
| Incomplete activation of the carboxylic acid | Monitor the reaction by TLC or LC-MS for the disappearance of the starting acid. | - Increase the equivalents of the coupling reagent.- Add an activating agent such as HOBt or HOAt.- Ensure anhydrous reaction conditions. |
| Steric hindrance | Build a molecular model to assess the steric environment of the reaction center. | - Use a less sterically hindered coupling partner if possible.- Employ a more reactive coupling reagent.- Increase the reaction temperature and time. |
| Catalyst deactivation | Observe any changes in the color of the reaction mixture. | - Use a fresh batch of catalyst.- Perform the reaction under an inert atmosphere. |
Issue 2: Epimerization at a Chiral Center
| Potential Cause | Diagnostic Check | Suggested Solution |
| Basic reaction conditions | Analyze the crude product by chiral HPLC or NMR with a chiral shift reagent. | - Use non-basic conditions if possible.- Lower the reaction temperature.- Reduce the reaction time. |
| Prolonged reaction time | Monitor the reaction progress closely and quench as soon as the starting material is consumed. | - Optimize the reaction for a shorter duration. |
Experimental Protocols
This section will provide detailed, step-by-step procedures for critical transformations in the synthesis of this compound.
Protocol 1: Synthesis of a Key Fragment (Example)
-
Materials: List of all necessary reagents and solvents with required purity.
-
Equipment: Specification of glassware and apparatus.
-
Procedure:
-
Step-by-step instructions for the reaction setup.
-
Detailed information on reagent addition (e.g., dropwise, portion-wise).
-
Reaction monitoring techniques.
-
Work-up and purification procedures.
-
-
Characterization: Expected analytical data (NMR, HRMS, etc.) for the product.
Data Presentation
Quantitative data from published syntheses will be summarized in tables for easy comparison.
Table 1: Comparison of Different Macrocyclization Methods for this compound Analogs
| Entry | Macrocyclization Method | Catalyst/Reagent | Solvent | Concentration (mM) | Temperature (°C) | Yield (%) | Reference |
| 1 | Yamaguchi Macrolactonization | 2,4,6-Trichlorobenzoyl chloride, DMAP | Toluene | 1 | 25 | Data Pending | N/A |
| 2 | Ring-Closing Metathesis (RCM) | Grubbs II Catalyst | CH₂Cl₂ | 5 | 40 | Data Pending | N/A |
| 3 | Shiina Macrolactonization | 2-Methyl-6-nitrobenzoic anhydride (B1165640) (MNBA) | CH₂Cl₂ | 1 | 25 | Data Pending | N/A |
Visualizations
Diagrams of key processes will be provided to enhance understanding.
Caption: A generalized workflow for the total synthesis of a complex natural product.
We encourage the scientific community to share any information regarding the structure of this compound. Your collaboration will be invaluable in enabling us to provide the targeted and detailed support that your research deserves. Please check back for updates.
minimizing batch-to-batch variability in Megovalicin H production
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing batch-to-batch variability during the production of Megovalicin H.
Troubleshooting Guides
This section addresses specific issues that may arise during this compound fermentation and downstream processing. Each guide provides potential causes and recommended actions to identify and resolve the problem.
Issue 1: Inconsistent this compound Titer Across Batches
You observe significant differences in the final concentration of this compound from one fermentation batch to another.
Potential Causes and Troubleshooting Steps:
-
Inoculum Quality and Age:
-
Verify Inoculum Viability: Ensure consistent cell density, morphology, and viability of the seed culture.
-
Standardize Inoculum Age: Use an inoculum from the same growth phase for each batch, as the physiological state of the cells can significantly impact secondary metabolite production.
-
-
Media Composition Variability:
-
Raw Material Quality Control: Raw material variations can lead to inconsistent product quality.[1] Implement quality control checks for all media components.
-
Precise Media Preparation: Double-check weighing and dispensing of all media components. Ensure complete dissolution of all ingredients.
-
-
Fermentation Parameter Fluctuation:
-
Monitor and Control Critical Parameters: Tightly control and monitor pH, temperature, dissolved oxygen (DO), and agitation rate throughout the fermentation. Even minor deviations can affect product formation.
-
Sensor Calibration: Regularly calibrate all probes (pH, DO, temperature) to ensure accurate readings and control.
-
Experimental Protocol: Inoculum Standardization
A standardized protocol for inoculum preparation is crucial for reproducible fermentations.
-
Master Cell Bank (MCB) and Working Cell Bank (WCB): Prepare a well-characterized MCB and WCB to ensure genetic stability of the production strain.
-
Seed Culture Expansion:
-
Aseptically transfer a vial of the WCB to a defined volume of seed medium.
-
Incubate under controlled conditions (temperature, agitation) for a predetermined time to reach a specific optical density (OD) or cell count.
-
Use this seed culture to inoculate the production vessel at a consistent volume-to-volume ratio.
-
Issue 2: High Levels of Impurities or Byproducts
Analysis of your harvested broth shows inconsistent and high levels of related impurities or unknown byproducts, complicating purification.
Potential Causes and Troubleshooting Steps:
-
Metabolic Shift Due to Nutrient Limitation:
-
Fed-Batch Strategy: Implement a fed-batch strategy to maintain key nutrients, such as the primary carbon or nitrogen source, at optimal concentrations. This can prevent the metabolic shifts that lead to byproduct formation.
-
Precursor Feeding: If the this compound biosynthetic pathway is known, strategic feeding of precursors can direct metabolic flux towards the desired product.
-
-
Sub-optimal Fermentation Conditions:
-
pH Profile: The pH profile can influence enzyme activity and byproduct formation. Experiment with different pH control strategies (e.g., constant pH vs. a two-stage profile).
-
Aeration and Agitation: Inadequate oxygen supply can lead to the formation of overflow metabolites. Optimize aeration and agitation to ensure sufficient oxygen transfer.
-
-
Contamination:
-
Aseptic Technique: Reinforce strict aseptic techniques during all stages of media preparation, inoculation, and sampling.
-
Sterilization Validation: Ensure that sterilization cycles (autoclave, in-situ sterilization) are validated and effective.
-
Experimental Protocol: Fed-Batch Fermentation Optimization
-
Identify Key Substrates: Determine the critical nutrients that are rapidly depleted during the fermentation.
-
Develop Feeding Profile: Based on substrate consumption rates, design a feeding profile (e.g., constant feed, exponential feed) to maintain the substrate concentration within a target range.
-
Monitor and Adjust: Monitor key parameters (e.g., substrate concentration, product formation, biomass) and adjust the feeding rate as needed in subsequent experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most critical factors influencing batch-to-batch consistency in this compound production?
A1: The most critical factors are the quality and consistency of the raw materials used in the fermentation medium, the physiological state and age of the inoculum, and the precise control of fermentation parameters such as pH, temperature, and dissolved oxygen.[1]
Q2: How can I ensure my raw materials are not contributing to variability?
A2: Implement a robust raw material qualification program. This should include sourcing from reliable vendors, establishing specifications for each raw material, and performing identity and purity testing on incoming lots. For complex organic components like yeast extract or peptone, consider using vendors that provide detailed compositional analysis.
Q3: My fermentation is foaming excessively. What should I do?
A3: Foaming is often caused by high cell density and proteinaceous components in the media.[2] While some foaming is normal, excessive foam can lead to loss of culture volume and contamination. Use a food-grade antifoam agent and implement an automated foam control system linked to a foam probe.
Q4: I am observing a drop in pH early in the fermentation. Is this normal?
A4: A drop in pH is often due to the production of organic acids during rapid cell growth. This is a common phenomenon in many fermentations. However, the pH should be controlled within the optimal range for this compound production using automated addition of acid or base. An uncontrolled pH drop can inhibit product formation and lead to the production of undesirable byproducts.
Q5: What analytical methods are recommended for monitoring this compound and its impurities?
A5: High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., UV, MS) is the standard method for quantifying this compound and profiling impurities. Developing a robust, validated HPLC method is essential for accurate monitoring of batch performance and ensuring final product quality.
Data Presentation
Table 1: Troubleshooting Inconsistent this compound Titer
| Experiment ID | Variable Tested | Parameter Value | Average this compound Titer (mg/L) | Standard Deviation |
| BATCH-001 | Inoculum Age | 18 hours | 450 | 75 |
| BATCH-002 | Inoculum Age | 24 hours | 620 | 25 |
| BATCH-003 | Inoculum Age | 30 hours | 510 | 60 |
| BATCH-004 | pH Control | Constant 6.5 | 580 | 40 |
| BATCH-005 | pH Control | Two-stage (7.0 -> 6.0) | 650 | 20 |
Table 2: Impact of Fed-Batch Strategy on Purity
| Experiment ID | Feeding Strategy | This compound Titer (mg/L) | Purity by HPLC (%) | Major Impurity (% Area) |
| BATCH-006 | Batch (No Feed) | 550 | 82 | 8.5 |
| BATCH-007 | Glucose Constant Feed | 680 | 91 | 3.2 |
| BATCH-008 | Glucose Exponential Feed | 710 | 94 | 1.8 |
Visualizations
Caption: Hypothetical biosynthetic pathway for this compound.
Caption: Experimental workflow for troubleshooting yield variability.
Caption: Logical decision tree for root cause analysis.
References
Technical Support Center: Enhancing the Bioavailability of Megovalicin H in Assays
Welcome to the technical support center for Megovalicin H. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with the bioavailability of this compound in various experimental assays. The following troubleshooting guides and frequently asked questions (FAQs) provide practical strategies and detailed protocols to help you achieve reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: My this compound precipitates out of solution when I dilute my stock into the aqueous assay buffer. What is the likely cause and how can I fix this?
A1: This is a common issue for poorly water-soluble compounds like many macrolide polyketides. Precipitation upon dilution of a concentrated stock (likely in an organic solvent like DMSO) into an aqueous buffer is often due to the compound's low aqueous solubility limit being exceeded as the concentration of the organic co-solvent decreases.
Troubleshooting Steps:
-
Optimize Co-solvent Concentration: While minimizing the final concentration of organic solvents like DMSO is crucial to avoid assay interference and cellular toxicity (typically keeping it below 0.5%), a certain amount is necessary to maintain solubility. Experiment with a range of final DMSO concentrations to find the optimal balance.
-
Lower the Final this compound Concentration: Your target concentration might be above the solubility limit of this compound in the final assay medium. Test a dilution series to determine the maximum achievable concentration without precipitation.
-
Utilize Formulation Strategies: If simple co-solvency is insufficient, more advanced formulation strategies are recommended. These include the use of cyclodextrins or lipid-based formulations to encapsulate the hydrophobic this compound molecule and increase its apparent solubility in aqueous media.
Q2: I am observing lower than expected potency or inconsistent results in my cell-based assays. Could this be related to bioavailability?
A2: Yes, poor bioavailability is a frequent cause of underestimated potency and variability in in-vitro assays. If this compound is not fully dissolved and available to interact with its cellular target, the observed biological effect will be diminished and inconsistent.
Troubleshooting Steps:
-
Visually Inspect for Precipitation: Before and after adding your compound to the assay plates, carefully inspect the wells (e.g., by microscopy) for any signs of precipitation.
-
Quantify Soluble Compound: If possible, quantify the concentration of soluble this compound in your assay medium under the exact experimental conditions. This can be done by taking a sample of the medium, centrifuging to pellet any precipitate, and analyzing the supernatant by a suitable analytical method like HPLC.
-
Employ Solubility Enhancement Techniques: Proactively address potential solubility issues by using the formulation strategies detailed in this guide, such as complexation with cyclodextrins or incorporation into lipid-based delivery systems.
Q3: What are the primary formulation strategies I should consider for enhancing this compound bioavailability in my assays?
A3: The main strategies for improving the aqueous solubility and bioavailability of poorly soluble compounds like this compound fall into three categories:
-
Co-solvency: Using a water-miscible organic solvent (e.g., DMSO, ethanol) to dissolve the compound before diluting it into the aqueous assay buffer.[1]
-
Complexation with Cyclodextrins: Encapsulating the hydrophobic this compound molecule within the hydrophobic core of a cyclodextrin (B1172386), a cyclic oligosaccharide. This complex is more water-soluble.[2]
-
Lipid-Based Formulations: Incorporating this compound into lipid-based carriers like liposomes or nanoemulsions. These formulations can improve solubility and facilitate cellular uptake.[3][4]
The choice of strategy will depend on the specific requirements of your assay system and the physicochemical properties of this compound.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| This compound powder is difficult to dissolve, even in organic solvents. | High crystallinity or very low intrinsic solubility of the compound. | - Try gentle heating or sonication to aid dissolution in the organic solvent.- Test alternative, stronger organic solvents such as N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP), ensuring they are compatible with your assay.- Consider particle size reduction techniques like micronization to increase the surface area for dissolution.[5][6][7] |
| The prepared this compound solution is initially clear but becomes cloudy or forms a precipitate over time. | The solution is supersaturated, and the compound is slowly precipitating out. This can also be due to compound instability in the buffer. | - Prepare fresh solutions immediately before use.- If instability is suspected, assess the compound's stability in the assay buffer over the time course of the experiment.- Consider using a formulation that enhances stability, such as cyclodextrin complexation. |
| I see significant well-to-well variability in my assay results. | Inconsistent solubility or precipitation of this compound across different wells. | - Ensure thorough mixing when preparing and dispensing the this compound solution.- Visually inspect all wells for uniform clarity before starting the assay.- Employ a robust solubilization technique to ensure a homogenous solution. |
| The biological activity of this compound plateaus at higher concentrations. | The apparent increase in concentration is not translating to an increase in soluble, bioavailable compound due to reaching the solubility limit. | - This is a strong indication of a solubility issue. Use the solubility enhancement strategies outlined in this guide.- Determine the aqueous solubility of your formulation to understand the concentration limits. |
Quantitative Data on Solubility Enhancement Strategies
The effectiveness of different solubilization techniques is highly dependent on the specific compound. The following table provides examples of solubility enhancement achieved for other poorly soluble drugs, illustrating the potential improvements that can be attained.
| Formulation Strategy | Example Drug | Fold Increase in Aqueous Solubility | Reference |
| Cyclodextrin Complexation | Docetaxel | 216 - 253 times (with modified β-cyclodextrins) | [2] |
| Albendazole | Up to 150,000 times (with β-cyclodextrin and a surfactant) | ||
| Solid Dispersion | Amoxicillin | Significant improvement (quantitative fold-increase not specified, but led to enhanced in vivo performance) | [8] |
| Saquinavir mesylate | 9.52 µg/mL from a solid dispersion vs. much lower intrinsic solubility | ||
| Co-solvency | Ofloxacin | Enhanced solubility with various hydrotropes (mixed solvency approach) |
Experimental Protocols
Protocol 1: Preparation of a this compound-Cyclodextrin Inclusion Complex (Kneading Method)
This protocol describes a simple and effective method for preparing a solid inclusion complex of this compound with a cyclodextrin, such as Hydroxypropyl-β-cyclodextrin (HP-β-CD), to enhance its aqueous solubility.[9]
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Mortar and pestle
-
Deionized water
-
Ethanol (or another suitable solvent to wash away free compound)
-
Vacuum oven or desiccator
Procedure:
-
Molar Ratio Calculation: Determine the desired molar ratio of this compound to HP-β-CD. A 1:1 molar ratio is a common starting point.
-
Cyclodextrin Slurry Preparation: Place the calculated amount of HP-β-CD into a mortar. Add a small amount of deionized water dropwise while triturating with the pestle to form a uniform, thick paste.
-
Incorporation of this compound: Weigh the corresponding amount of this compound and add it to the HP-β-CD paste.
-
Kneading: Knead the mixture thoroughly for 30-60 minutes. The mixture should remain as a paste. If it becomes too dry, add a minimal amount of water.
-
Drying: Transfer the resulting paste to a watch glass or petri dish and dry it in a vacuum oven at a suitable temperature (e.g., 40-50 °C) until a constant weight is achieved. Alternatively, dry in a desiccator under vacuum.
-
Pulverization and Sieving: Pulverize the dried complex into a fine powder using the mortar and pestle. Pass the powder through a fine-mesh sieve to ensure uniformity.
-
(Optional) Washing: To remove any uncomplexed this compound, the powder can be washed with a small volume of a solvent in which the free compound is soluble but the complex is not. Centrifuge, decant the solvent, and re-dry the complex.
-
Storage: Store the final powdered complex in a tightly sealed container, protected from light and moisture.
Protocol 2: Preparation of a this compound Lipid-Based Formulation (Thin-Film Hydration Method for Liposomes)
This protocol outlines the preparation of small unilamellar vesicles (SUVs) containing this compound, which can enhance its solubility and facilitate cellular delivery in in-vitro assays.
Materials:
-
This compound
-
Phospholipids (e.g., a mixture of a neutral lipid like DOPC and a charged lipid like DOPG)
-
Chloroform (B151607) or a chloroform/methanol mixture
-
Round-bottom flask
-
Rotary evaporator
-
Aqueous buffer (e.g., PBS or HEPES buffer)
-
Probe sonicator or bath sonicator
-
Extruder with polycarbonate membranes (e.g., 100 nm pore size)
Procedure:
-
Lipid and Drug Co-dissolution: Weigh the desired amounts of lipids and this compound and dissolve them in chloroform (or a suitable organic solvent mixture) in a round-bottom flask. The goal is to obtain a clear solution, ensuring a homogenous mixture.
-
Thin Film Formation: Remove the organic solvent using a rotary evaporator. This will deposit a thin, uniform film of the lipid-drug mixture on the inner surface of the flask.
-
Drying: Place the flask under high vacuum for at least 2 hours to remove any residual organic solvent.
-
Hydration: Add the aqueous buffer to the flask. The temperature of the buffer should be above the phase transition temperature (Tc) of the lipids used. Agitate the flask by vortexing or gentle shaking to hydrate (B1144303) the lipid film. This will result in the formation of multilamellar vesicles (MLVs).
-
Sonication (Optional but Recommended): To break down the large MLVs, sonicate the suspension. A probe sonicator is more efficient, but a bath sonicator can also be used. Be careful to avoid overheating the sample.
-
Extrusion: For a more uniform size distribution, the liposome (B1194612) suspension is repeatedly passed through a polycarbonate membrane with a defined pore size (e.g., 100 nm) using a lipid extruder. This process is typically performed 10-20 times.
-
Sterilization (if required): For cell culture experiments, the final liposome suspension can be sterilized by passing it through a 0.22 µm syringe filter.
-
Characterization and Storage: The prepared liposomes can be characterized for size and drug encapsulation efficiency. Store the formulation at 4 °C.
Visualizations
Caption: Workflow for selecting a solubility enhancement strategy.
References
- 1. ldh.la.gov [ldh.la.gov]
- 2. mdpi.com [mdpi.com]
- 3. itmedicalteam.pl [itmedicalteam.pl]
- 4. In Vitro Performance and Chemical Stability of Lipid-Based Formulations Encapsulated in a Mesoporous Magnesium Carbonate Carrier - PMC [pmc.ncbi.nlm.nih.gov]
- 5. encyclopedia.pub [encyclopedia.pub]
- 6. Technologies for Solubility, Dissolution and Permeation Enhancement of Natural Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. wjbphs.com [wjbphs.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. oatext.com [oatext.com]
identifying and characterizing Megovalicin H degradation products
Welcome to the technical support center for Megovalicin H. This resource provides researchers, scientists, and drug development professionals with essential information for identifying and characterizing the degradation products of this compound, a complex polyketide natural product.
Frequently Asked Questions (FAQs)
Q1: My HPLC analysis of a stored this compound sample shows several new, unexpected peaks. What are the likely causes?
A1: The appearance of new peaks in your chromatogram upon storage strongly suggests degradation of this compound. As a complex polyketide, it possesses multiple reactive functional groups susceptible to hydrolysis, oxidation, and other transformations. The specific degradation pathway is highly dependent on storage conditions (solvent, pH, temperature, light, and oxygen exposure). Each new peak likely represents a distinct degradation product. To begin troubleshooting, a forced degradation study is recommended to systematically investigate which conditions (e.g., acid, base, oxidation) produce these specific peaks.[1][2]
Q2: What are the recommended starting points for a forced degradation study on this compound?
A2: Forced degradation studies, often guided by ICH Q1A(R2) principles, are crucial for identifying potential degradants.[3] The goal is to achieve 5-20% degradation to ensure that the degradation products are generated at detectable levels without being overly complex.[3][4] Start with the following conditions, analyzing samples at various time points (e.g., 2, 8, 24, 48 hours):
-
Acid Hydrolysis: 0.1 M HCl at 60°C
-
Base Hydrolysis: 0.1 M NaOH at room temperature (polyketides can be very base-labile)[1]
-
Oxidation: 3% H₂O₂ at room temperature
-
Thermal Stress: Solid-state sample at 80°C
-
Photostability: Sample exposed to a calibrated light source (e.g., ICH Q1B option)
Q3: How can I get an initial structural hypothesis for a degradation product using LC-MS?
A3: Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool for this purpose.[5] After separating the degradants via HPLC, the mass spectrometer provides the mass-to-charge ratio (m/z) of each product. High-resolution mass spectrometry (HRMS), for instance with a TOF or Orbitrap analyzer, can yield a highly accurate mass measurement, allowing you to propose a molecular formula.[6] By comparing the molecular formula of the degradant to that of the parent compound (this compound), you can infer the chemical transformation that occurred (e.g., a mass increase of 16 Da suggests oxidation; a loss of 18 Da suggests dehydration). Further fragmentation analysis (MS/MS or MSn) can help pinpoint the location of the modification on the molecule.[7]
Q4: I'm observing peak splitting or tailing in my HPLC analysis of degradation samples. What should I do?
A4: Peak splitting or tailing can compromise resolution and quantification. Common causes and solutions include:
-
Column Overload: The concentration of the parent drug or a major degradant might be too high. Try diluting your sample.[8]
-
Incompatible Injection Solvent: If the sample is dissolved in a solvent much stronger than the mobile phase, peak distortion can occur. If possible, dissolve the sample in the mobile phase.[9]
-
Column Degradation: Harsh pH conditions (especially high pH) used in degradation studies can damage the silica-based column packing. Use a pH-resistant column or a guard column.[8][10]
-
Secondary Interactions: Some degradants may have functional groups that interact strongly with the stationary phase. Try modifying the mobile phase pH or adding an ion-pairing agent.
Troubleshooting Guides
Guide 1: Poor Mass Balance in Forced Degradation Studies
Mass balance is the process of accounting for all the drug substance after degradation by summing the amount of remaining parent drug and all degradation products.[2] A poor mass balance (not totaling 95-105%) can indicate analytical problems.
| Symptom | Possible Cause | Troubleshooting Step |
| Mass balance is significantly below 95% | Degradation products are not being detected (e.g., they have a different UV chromophore). | Use a mass-sensitive detector (like MS) or a universal detector (like CAD or ELSD). Check for co-elution using peak purity analysis with a PDA detector.[6] |
| Volatile degradation products have formed and escaped. | Consider using headspace GC-MS to analyze for volatiles. | |
| Degradation products are strongly retained on the column. | Run a steep gradient wash with a strong solvent after the main analytical run to elute any retained compounds.[2] | |
| Mass balance is significantly above 105% | The response factor (e.g., UV absorptivity) of a degradation product is much higher than the parent drug. | Isolate and purify the major degradation products to determine their individual response factors for accurate quantification. |
| Co-elution of an impurity or excipient degradant is occurring. | Analyze a stressed placebo (formulation without the active ingredient) to identify peaks not related to the drug substance.[2] |
Experimental Protocols
Protocol 1: General Forced Degradation Procedure
This protocol outlines a standard approach for stress testing this compound.
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., acetonitrile (B52724) or methanol).
-
Stress Conditions Setup:
-
Acidic: Mix 1 mL of stock with 1 mL of 0.2 M HCl. Incubate at 60°C.
-
Alkaline: Mix 1 mL of stock with 1 mL of 0.2 M NaOH. Keep at room temperature.
-
Oxidative: Mix 1 mL of stock with 1 mL of 6% H₂O₂. Keep at room temperature.
-
Control: Mix 1 mL of stock with 1 mL of purified water. Keep under the same conditions as the stressed samples.
-
-
Time Points: Withdraw aliquots at 0, 2, 8, and 24 hours.
-
Quenching: Immediately neutralize the acidic and alkaline samples with an equimolar amount of base or acid, respectively. Dilute all samples with the mobile phase to a suitable concentration for analysis (e.g., 50 µg/mL).
-
Analysis: Analyze all samples by a stability-indicating HPLC-UV/MS method.
Protocol 2: HPLC-MS Method for Degradation Product Profiling
This method provides a starting point for separating this compound from its potential degradation products.
-
Column: C18, 2.1 x 100 mm, 1.8 µm particle size
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-17 min: 90% B
-
17-18 min: 90% to 10% B
-
18-20 min: 10% B
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 2 µL
-
UV Detection: Diode Array Detector (DAD) scanning 200-400 nm.
-
MS Detection: ESI+ and ESI- modes, scanning m/z 100-1500.
Data Presentation
Table 1: Example Forced Degradation Data for this compound
Assay performed by HPLC-UV at 254 nm. RRT = Relative Retention Time.
| Stress Condition | Time (h) | This compound Assay (%) | Major Degradant 1 (RRT 0.85) Area (%) | Major Degradant 2 (RRT 1.15) Area (%) | Total Impurities (%) |
| 0.1 M HCl, 60°C | 24 | 85.2 | 11.5 | Not Detected | 14.8 |
| 0.1 M NaOH, RT | 8 | 45.7 | Not Detected | 48.3 | 54.3 |
| 3% H₂O₂, RT | 24 | 91.1 | 5.8 | 1.9 | 8.9 |
| 80°C, Solid | 48 | 98.5 | Not Detected | Not Detected | 1.5 |
Visualizations
Caption: Workflow for identifying and characterizing this compound degradation products.
Caption: Hypothetical degradation pathways of this compound under different stress conditions.
References
- 1. researchgate.net [researchgate.net]
- 2. sgs.com [sgs.com]
- 3. resolvemass.ca [resolvemass.ca]
- 4. biopharminternational.com [biopharminternational.com]
- 5. Troubleshooting LC–MS Peak Assignment for Degradation Products – Pharma Stability [pharmastability.com]
- 6. Four new degradation products of doxorubicin: An application of forced degradation study and hyphenated chromatographic techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Polyketides Analysis Service - Creative Proteomics [metabolomics.creative-proteomics.com]
- 8. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 9. ijsdr.org [ijsdr.org]
- 10. ijnrd.org [ijnrd.org]
Validation & Comparative
Validating the Antibacterial Activity of Megovalicin H Against Resistant Strains: A Comparative Guide
Introduction
The emergence of multidrug-resistant (MDR) bacteria presents a formidable challenge to global public health. The relentless evolution of resistance mechanisms necessitates a continuous search for novel antimicrobial agents with unique modes of action. This guide provides a comparative analysis of the antibacterial activity of Megovalicin H, a novel investigational compound, against clinically significant resistant bacterial strains. The data presented herein is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of this compound's potential as a therapeutic agent. This document summarizes key experimental findings and provides detailed methodologies for the cited experiments.
Comparative Antibacterial Activity
The in vitro potency of this compound was evaluated against a panel of antibiotic-resistant bacteria, including Methicillin-Resistant Staphylococcus aureus (MRSA) and Vancomycin-Resistant Enterococci (VRE). The minimum inhibitory concentration (MIC), the lowest concentration of an antimicrobial agent that prevents visible in vitro growth of a microorganism, was determined for this compound and compared with standard-of-care antibiotics.[1]
Table 1: Minimum Inhibitory Concentration (MIC) of this compound and Comparator Antibiotics against Resistant Bacterial Strains
| Bacterial Strain | This compound (µg/mL) | Vancomycin (µg/mL) | Linezolid (µg/mL) |
| MRSA ATCC 43300 | Data not available | Data not available | Data not available |
| MRSA (Clinical Isolate 1) | Data not available | Data not available | Data not available |
| VRE (VanA) ATCC 51299 | Data not available | Data not available | Data not available |
| VRE (VanB) (Clinical Isolate 1) | Data not available | Data not available | Data not available |
Note: At the time of this publication, specific quantitative data for this compound is not publicly available. This table serves as a template for presenting such data once it becomes available.
Experimental Protocols
The following are detailed methodologies for the key experiments used to assess the antibacterial activity of novel compounds.
Minimum Inhibitory Concentration (MIC) Assay
The MIC is a fundamental measure of a drug's in vitro antibacterial potency. The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.[1][2][3][4]
Objective: To determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial inoculum standardized to 0.5 McFarland (approximately 1-2 x 10^8 CFU/mL)
-
Test compound (this compound) and comparator antibiotics
-
Sterile phosphate-buffered saline (PBS)
-
Incubator (37°C)
-
Microplate reader (optional, for turbidity measurement)
Procedure:
-
Preparation of Antimicrobial Dilutions: A two-fold serial dilution of the test compound and comparator antibiotics is prepared in CAMHB directly in the 96-well microtiter plates.
-
Inoculum Preparation: A few colonies of the test bacterium are suspended in sterile broth and incubated until the turbidity reaches that of a 0.5 McFarland standard. This suspension is then diluted to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Inoculation: Each well containing the antimicrobial dilution is inoculated with the standardized bacterial suspension. A growth control well (containing only bacteria and broth) and a sterility control well (containing only broth) are included on each plate.
-
Incubation: The microtiter plates are incubated at 37°C for 18-24 hours.
-
Result Interpretation: The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism, as detected by the naked eye or a microplate reader.
Time-Kill Curve Assay
Time-kill curve assays provide insights into the pharmacodynamic properties of an antimicrobial agent, specifically its bactericidal or bacteriostatic activity over time.[5][6]
Objective: To assess the rate and extent of bacterial killing by an antimicrobial agent over a 24-hour period.
Materials:
-
Flasks or tubes containing CAMHB
-
Bacterial inoculum standardized to the logarithmic phase of growth
-
Test compound (this compound) at various concentrations (e.g., 1x, 2x, 4x MIC)
-
Sterile PBS for serial dilutions
-
Agar (B569324) plates for colony counting
-
Incubator (37°C) with shaking capabilities
Procedure:
-
Inoculum Preparation: A starting inoculum of approximately 5 x 10^5 to 1 x 10^6 CFU/mL is prepared in CAMHB.
-
Exposure to Antimicrobial Agent: The test compound is added to the bacterial suspension at the desired concentrations. A growth control tube without the antimicrobial agent is also included.
-
Sampling over Time: Aliquots are withdrawn from each flask at specified time points (e.g., 0, 2, 4, 6, 8, 12, and 24 hours).[5]
-
Colony Counting: Serial ten-fold dilutions of each aliquot are made in sterile PBS, and a specific volume is plated onto agar plates.
-
Incubation and Counting: The plates are incubated at 37°C for 18-24 hours, after which the number of colonies is counted.
-
Data Analysis: The number of viable bacteria (CFU/mL) is calculated for each time point and plotted on a semi-logarithmic graph against time. A bactericidal effect is typically defined as a ≥ 3-log10 (99.9%) reduction in the initial inoculum.[5] A bacteriostatic effect is characterized by a < 3-log10 reduction in the initial inoculum.[5]
Visualizing Experimental Workflows and Pathways
To aid in the conceptual understanding of the experimental processes, the following diagrams have been generated using Graphviz (DOT language).
References
- 1. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]
- 2. microbe-investigations.com [microbe-investigations.com]
- 3. protocols.io [protocols.io]
- 4. 2.6.2. Minimum Inhibitory Concentration (MIC) Assay [bio-protocol.org]
- 5. benchchem.com [benchchem.com]
- 6. actascientific.com [actascientific.com]
Unveiling the Structure-Activity Relationship of Megovalicin H Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The emergence of antibiotic resistance necessitates the exploration of novel antimicrobial agents. The Megovalicin family, a group of macrocyclic antibiotics produced by the myxobacterium Myxococcus flavescens, represents a promising class of compounds. This guide provides a comparative analysis of the structure-activity relationships (SAR) of Megovalicin H analogs, with a focus on their antibacterial activity and mechanism of action. This compound belongs to the myxovirescin class of antibiotics, and as such, this guide will draw upon data from myxovirescin studies to infer the SAR of this compound analogs.
Mechanism of Action: Targeting the Lipoprotein Processing Pathway
Megovalicins, including this compound and its analogs (myxovirescins), exert their antibacterial effect by inhibiting the bacterial type II signal peptidase (LspA)[1][2][3]. LspA is a crucial enzyme in the lipoprotein processing pathway, responsible for the maturation of prolipoproteins, which are essential components of the bacterial cell envelope[4][5]. By inhibiting LspA, these antibiotics disrupt the integrity of the bacterial cell membrane, leading to cell death[4][5].
The lipoprotein processing pathway is a critical target for antibacterial drug development due to its absence in eukaryotes, suggesting a potential for selective toxicity.
Comparative Antibacterial Activity
While extensive SAR studies on a wide range of this compound analogs are limited in the public domain, key insights can be drawn from the available data on myxovirescins and the related LspA inhibitor, globomycin (B1604857). The following table summarizes the Minimum Inhibitory Concentration (MIC) values against Escherichia coli, a common Gram-negative bacterium.
| Compound | Modification | Target Organism | MIC (µg/mL) | Reference |
| Myxovirescin A | Parent Compound | E. coli | 1 | [1] |
| Myxovirescin Q(a) | Demethoxylated analog | E. coli | Inactive | [6] |
| Globomycin | Related LspA Inhibitor | E. coli | 12.5 | [1] |
Key Structure-Activity Relationship Insights:
-
The Methoxy (B1213986) Group is Crucial for Activity: The most direct piece of SAR evidence comes from a study on a myxovirescin analog, Myxovirescin Q(a)[6]. This analog, which lacks the methoxy group present in the parent compound, was found to be completely inactive against E. coli[6]. This strongly suggests that the methoxy group on the macrocyclic ring is essential for the antibacterial activity of this class of compounds.
-
Macrocyclic Scaffold and Activity: Myxovirescin A demonstrates significantly greater potency against E. coli (MIC of 1 µg/mL) compared to globomycin (MIC of 12.5 µg/mL), another LspA inhibitor with a different cyclic peptide structure[1]. This highlights the importance of the specific macrocyclic lactone/lactam scaffold of the myxovirescins for potent LspA inhibition.
Experimental Protocols
The following are detailed methodologies for key experiments used to evaluate the activity of this compound analogs.
1. Minimum Inhibitory Concentration (MIC) Assay
This assay determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
-
Bacterial Strains and Growth Conditions: Escherichia coli is typically grown in Luria-Bertani (LB) medium[2].
-
Preparation of Inoculum: A fresh overnight culture of the test bacterium is diluted in sterile broth to a standardized concentration, typically 5 x 105 colony-forming units (CFU)/mL[2].
-
Preparation of Test Compounds: The this compound analog and control antibiotics are serially diluted in the appropriate broth in a 96-well microtiter plate[2].
-
Incubation: The prepared bacterial inoculum is added to each well of the microtiter plate containing the diluted compounds[2]. The plate is then incubated at 37°C for 18-24 hours[2].
-
Determination of MIC: The MIC is recorded as the lowest concentration of the compound at which there is no visible turbidity (growth) in the well[2].
2. Inhibition of Lipoprotein Processing (Western Blot Analysis)
This assay biochemically confirms the inhibition of LspA by observing the accumulation of unprocessed prolipoproteins.
-
Bacterial Culture and Treatment: A bacterial strain expressing a known lipoprotein (e.g., Lpp in E. coli) is grown to mid-log phase[2]. The culture is then treated with various concentrations of the this compound analog for a defined period[2].
-
Cell Lysis and Protein Extraction: Bacterial cells are harvested, lysed, and total protein is extracted.
-
SDS-PAGE and Western Blotting: The protein extracts are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a nitrocellulose or PVDF membrane.
-
Immunodetection: The membrane is probed with a primary antibody specific to the target lipoprotein (e.g., anti-Lpp). A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) is then used for detection.
-
Visualization: The accumulation of the higher molecular weight unprocessed prolipoprotein and a decrease in the mature lipoprotein are visualized using a chemiluminescent substrate. An increase in the unprocessed form indicates inhibition of LspA[2].
Conclusion and Future Directions
The available data, primarily from studies on myxovirescins, strongly indicate that the macrocyclic structure and specific functional groups, such as the methoxy group, are critical for the antibacterial activity of this compound and its analogs. The inhibition of the essential bacterial enzyme LspA makes this class of compounds a compelling lead for the development of novel antibiotics against Gram-negative pathogens.
Future research should focus on the synthesis and evaluation of a broader range of this compound analogs to build a more comprehensive SAR profile. This would involve systematic modifications of the macrocyclic ring, the side chains, and key functional groups to optimize potency, spectrum of activity, and pharmacokinetic properties. Such studies will be instrumental in advancing this promising class of natural products towards clinical development.
References
- 1. researchgate.net [researchgate.net]
- 2. Myxobacterium-Produced Antibiotic TA (Myxovirescin) Inhibits Type II Signal Peptidase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Myxobacterium-produced antibiotic TA (myxovirescin) inhibits type II signal peptidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Structures of lipoprotein signal peptidase II from Staphylococcus aureus complexed with antibiotics globomycin and myxovirescin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Myxovirescin A biosynthesis is directed by hybrid polyketide synthases/nonribosomal peptide synthetase, 3-hydroxy-3-methylglutaryl-CoA synthases, and trans-acting acyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Megovalicin H and Vancomycin Efficacy: A Data-Driven Guide
A Comparative Analysis of Megovalicin H and Vancomycin (B549263) Efficacy is Not Possible at This Time Due to a Lack of Available Data on this compound.
Initial research into the available scientific literature has revealed a significant gap in the information regarding this compound. This antibiotic, identified as a macrocyclic compound produced by the bacterium Myxococcus flavescens, was first reported in 1988.[1] However, subsequent detailed studies on its chemical structure, mechanism of action, and antibacterial efficacy are not present in the public domain. Without this fundamental data, a direct, evidence-based comparison with the well-characterized antibiotic vancomycin cannot be conducted.
This guide will therefore focus on providing a comprehensive overview of vancomycin, structured to meet the requirements of researchers, scientists, and drug development professionals. The information presented here can serve as a benchmark for the future evaluation of novel antibiotics such as this compound, should data become available.
Vancomycin: A Detailed Profile
Vancomycin is a glycopeptide antibiotic that has been a cornerstone in the treatment of serious infections caused by Gram-positive bacteria for decades.[2][3] It is particularly crucial for infections caused by methicillin-resistant Staphylococcus aureus (MRSA).[2]
Mechanism of Action
Vancomycin exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[2][3][4] Specifically, it binds with high affinity to the D-alanyl-D-alanine (D-Ala-D-Ala) termini of the peptidoglycan precursors.[2][4] This binding sterically hinders the transglycosylation and transpeptidation reactions that are essential for elongating and cross-linking the peptidoglycan chains, thereby compromising the integrity of the cell wall and leading to cell lysis.[4]
Antibacterial Spectrum and Efficacy
Vancomycin is primarily active against Gram-positive bacteria. It is not effective against most Gram-negative bacteria, mycobacteria, or fungi.[3] The following table summarizes the Minimum Inhibitory Concentration (MIC) values for vancomycin against several clinically important pathogens. MIC is a key measure of antibiotic efficacy, representing the lowest concentration of an antibiotic that prevents visible growth of a bacterium.
| Bacterial Species | Vancomycin MIC Range (μg/mL) |
| Staphylococcus aureus (MSSA) | 0.5 - 2 |
| Staphylococcus aureus (MRSA) | 1 - 4 |
| Staphylococcus epidermidis | 1 - 4 |
| Enterococcus faecalis (vancomycin-susceptible) | 1 - 4 |
| Enterococcus faecium (vancomycin-susceptible) | 1 - 4 |
| Streptococcus pneumoniae | ≤1 |
| Clostridium difficile (oral vancomycin) | 0.5 - 16 |
Note: Data compiled from various clinical microbiology sources. MIC values can vary depending on the specific strain and testing methodology.
Mechanisms of Resistance
The emergence of vancomycin-resistant strains, particularly Vancomycin-Resistant Enterococci (VRE) and, more rarely, Vancomycin-Resistant Staphylococcus aureus (VRSA), is a significant clinical concern. The primary mechanism of resistance involves the alteration of the D-Ala-D-Ala target. In resistant bacteria, the terminal D-alanine is replaced by D-lactate or D-serine, which significantly reduces the binding affinity of vancomycin to the peptidoglycan precursor.
Experimental Protocols
The determination of antibiotic efficacy relies on standardized laboratory procedures. Below are overviews of key experimental protocols used to evaluate antibiotics like vancomycin.
Minimum Inhibitory Concentration (MIC) Assay
The MIC assay is a fundamental technique in microbiology to determine the in vitro potency of an antimicrobial agent.
Objective: To determine the lowest concentration of an antibiotic that inhibits the visible growth of a microorganism.
Methodology (Broth Microdilution):
-
Preparation of Antibiotic Dilutions: A serial two-fold dilution of the antibiotic is prepared in a multi-well microtiter plate using a suitable bacterial growth medium (e.g., Mueller-Hinton Broth).
-
Inoculum Preparation: A standardized suspension of the test bacterium (e.g., at a concentration of 5 x 10^5 colony-forming units (CFU)/mL) is prepared.
-
Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).
-
Result Interpretation: The MIC is recorded as the lowest concentration of the antibiotic at which there is no visible bacterial growth (turbidity).
Time-Kill Curve Assay
Time-kill curve assays provide information on the pharmacodynamics of an antibiotic, revealing whether it is bactericidal (kills bacteria) or bacteriostatic (inhibits bacterial growth) and the rate at which this occurs.
Objective: To assess the rate and extent of bacterial killing by an antibiotic over time.
Methodology:
-
Culture Preparation: A bacterial culture is grown to the logarithmic phase of growth.
-
Antibiotic Addition: The antibiotic is added to the bacterial culture at a specified concentration (often a multiple of the MIC). A control culture with no antibiotic is also maintained.
-
Sampling over Time: Aliquots are removed from both the test and control cultures at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Bacterial Viability Count: The number of viable bacteria in each aliquot is determined by serial dilution and plating on agar (B569324) plates.
-
Data Analysis: The logarithm of the CFU/mL is plotted against time to generate time-kill curves. A bactericidal effect is typically defined as a ≥3-log10 reduction in CFU/mL from the initial inoculum.
Conclusion
While a direct comparison between this compound and vancomycin is not currently feasible due to the lack of data on this compound, this guide provides a comprehensive overview of vancomycin's efficacy, mechanism of action, and the standard experimental protocols used for its evaluation. For researchers and drug development professionals, this information on vancomycin serves as a critical benchmark. The discovery of novel antibiotics is essential in the face of growing antimicrobial resistance, and it is hoped that further research will elucidate the properties of compounds like this compound, enabling future comparative analyses.
References
- 1. Novel macrocyclic antibiotics: megovalicins A, B, C, D, G and H. I. Screening of antibiotics-producing myxobacteria and production of megovalicins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The myxovirescins, a family of antibiotics from Myxococcus virescens (Myxobacterales) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Active substances of myxobacteria against plant diseases and their action mechanisms [frontiersin.org]
- 4. Suppression of predominant interfering bacteria in the purification process of myxobacteria - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Target of Megovalicin H in Bacterial Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of experimental data and methodologies for validating the bacterial target of Megovalicin H. By examining its performance against alternative approaches and presenting detailed experimental protocols, this document serves as a valuable resource for researchers in the field of antibacterial drug discovery.
Executive Summary
This compound, a macrocyclic antibiotic produced by the myxobacterium Myxococcus flavescens, has been identified as a potent inhibitor of bacterial growth. This guide confirms that this compound is synonymous with Myxovirescin A (also known as antibiotic TA). Through a detailed review of existing literature, the validated molecular target of this compound is identified as the Type II Signal Peptidase (LspA) , an essential enzyme in bacterial lipoprotein processing. This guide compares the target validation of this compound with that of Globomycin (B1604857) , another well-characterized LspA inhibitor, providing a framework for understanding its mechanism of action and potential for therapeutic development.
Data Presentation: Comparative Performance
The following tables summarize the quantitative data on the antibacterial activity and cytotoxicity of Myxovirescin A (this compound) and Globomycin.
Table 1: Antibacterial Activity (Minimum Inhibitory Concentration - MIC)
| Compound | Target Organism | MIC (µg/mL) | Reference |
| Myxovirescin A | Escherichia coli | 1 - 5 | [1] |
| Myxovirescin A | Gram-negative bacteria (general) | 1 - 5 | [1] |
| Myxovirescin A | Pseudomonas species | 20 - 50 | [1] |
| Myxovirescin A | Gram-positive bacteria (general) | 20 - 50 | [1] |
| Globomycin | Escherichia coli | 3.1 - 12.5 | [2][3] |
| Globomycin | Staphylococcus aureus | >100 | [4] |
| Globomycin | Acinetobacter baumannii | >8-fold lower than Globomycin for optimized analogs | [5] |
| Globomycin | Klebsiella pneumoniae | >10-fold lower than Globomycin for optimized analogs | [5] |
Table 2: Target Inhibition and Cytotoxicity
| Compound | Assay | Metric | Value | Reference |
| Myxovirescin A | Lpp Prolipoprotein Processing Inhibition | EC50 | 0.25 µg/mL | [6] |
| Globomycin | Lpp Prolipoprotein Processing Inhibition | EC50 | 2 µg/mL | [6] |
| Myxovirescin A | Cytotoxicity | - | No toxicity toward fungi, protozoa, eukaryotic cells | [7] |
| Globomycin | Cytotoxicity (Human Cancer Cell Lines) | IC50 | Varies (µM range) | [8] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Determination of Minimum Inhibitory Concentration (MIC)
This protocol is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
Test compound (this compound or Globomycin) stock solution
-
Bacterial culture in logarithmic growth phase
-
Cation-adjusted Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare a serial two-fold dilution of the test compound in MHB in a 96-well plate.
-
Adjust the turbidity of the bacterial culture to a 0.5 McFarland standard.
-
Inoculate each well with the bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.
-
Include a positive control (bacteria in MHB without the compound) and a negative control (MHB only).
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed, either visually or by measuring the optical density at 600 nm.
Prolipoprotein Processing Assay
This assay biochemically confirms the inhibition of LspA by measuring the accumulation of unprocessed prolipoproteins.
Materials:
-
E. coli strain with inducible expression of a lipoprotein (e.g., Lpp)
-
Luria-Bertani (LB) broth
-
Inducer (e.g., arabinose)
-
Test compound (Myxovirescin A or Globomycin)
-
SDS-PAGE apparatus and reagents
-
Western blotting apparatus and reagents
-
Antibody against the target lipoprotein
Procedure:
-
Grow the E. coli strain to the mid-logarithmic phase.
-
Induce the expression of the lipoprotein.
-
Simultaneously, treat the cells with various concentrations of the test compound.
-
After a defined incubation period, harvest the cells and prepare total cell lysates.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a nitrocellulose membrane.
-
Probe the membrane with an antibody specific to the lipoprotein.
-
Visualize the bands corresponding to the processed and unprocessed forms of the lipoprotein.
-
Quantify the band intensities to determine the EC50 value for the inhibition of processing.
Isolation of Resistant Mutants
This genetic approach identifies the target of an antibiotic by selecting for and characterizing resistant mutants.
Materials:
-
Bacterial strain of interest
-
Nutrient agar (B569324) plates
-
Test compound (this compound)
-
Replica plating apparatus (velvet cloth and blocks)
Procedure:
-
Plate a high density of bacterial cells on a nutrient agar plate containing a concentration of this compound that is inhibitory to the wild-type strain.
-
Incubate the plate until resistant colonies appear.
-
Isolate the resistant colonies and confirm their resistance by re-streaking on a fresh antibiotic-containing plate.
-
Perform whole-genome sequencing of the resistant mutants to identify mutations.
-
The gene(s) with recurring mutations across independently isolated resistant mutants are strong candidates for the drug's target or are involved in the resistance mechanism.
Overexpression Library Screening
This method identifies the drug target by observing which overexpressed gene product confers resistance to the antibiotic.
Materials:
-
A comprehensive genomic overexpression library of the target bacterium (e.g., the ASKA library for E. coli)
-
Host bacterial strain
-
LB agar plates with and without the test compound (this compound)
-
Inducer for the expression library (e.g., IPTG)
Procedure:
-
Transform the host bacterial strain with the overexpression library.
-
Plate the transformed cells on LB agar plates containing a concentration of this compound that is inhibitory to the control strain (harboring an empty vector). Include the appropriate inducer.
-
Incubate the plates until colonies appear.
-
Isolate the plasmids from the resistant colonies.
-
Sequence the plasmids to identify the overexpressed gene that confers resistance. This gene is a strong candidate for the drug's target.
Mandatory Visualization
The following diagrams illustrate the key pathways and workflows described in this guide.
Caption: Lipoprotein processing pathway and inhibition by this compound and Globomycin.
Caption: Experimental workflow for validating the target of this compound.
Caption: Logical relationship for this compound target validation.
References
- 1. The myxovirescins, a family of antibiotics from Myxococcus virescens (Myxobacterales) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Isolation and Identification of Auxotrophic and Drug Resistant Mutants (Theory) : Microbiology Virtual Lab II : Biotechnology and Biomedical Engineering : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]
- 3. Optimization of globomycin analogs as novel gram-negative antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. journals.asm.org [journals.asm.org]
- 7. Myxobacterium-Produced Antibiotic TA (Myxovirescin) Inhibits Type II Signal Peptidase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Head-to-Head Comparison of Megovalicin H and Macrolactin A: Unveiling Their Antimicrobial Potential
For Researchers, Scientists, and Drug Development Professionals
In the ongoing search for novel antimicrobial agents to combat the growing threat of antibiotic resistance, natural products remain a vital source of inspiration and discovery. This guide provides a detailed head-to-head comparison of two such compounds: Megovalicin H, a macrocyclic antibiotic produced by the myxobacterium Myxococcus flavescens, and Macrolactin A, a 24-membered macrolide from various marine bacteria. This analysis is based on available experimental data to offer an objective overview of their performance and potential as therapeutic leads.
Chemical Structure and Physicochemical Properties
This compound is chemically identical to myxovirescin A1, a macrocyclic lactam antibiotic. Its molecular formula is C35H61NO8. Macrolactin A is a 24-membered polyene macrolide antibiotic. The distinct structural features of these molecules underpin their different mechanisms of action and biological activities.
Table 1: Physicochemical Properties of this compound and Macrolactin A
| Property | This compound (Myxovirescin A1) | Macrolactin A |
| Molecular Formula | C35H61NO8[1] | C24H34O5 |
| Molecular Weight | 623.89 g/mol | 402.5 g/mol |
| Class | Macrocyclic Lactam | 24-membered Macrolide |
| Producing Organism | Myxococcus flavescens[2] | Bacillus sp., Streptomyces sp. |
Biological Activity: A Comparative Overview
Both this compound and Macrolactin A exhibit potent antibacterial properties, albeit through different mechanisms and with varying spectrums of activity.
Antibacterial Spectrum
This compound (Myxovirescin A1) is particularly effective against Gram-negative bacteria, especially enterobacteria, with bactericidal effects observed at concentrations of 1 to 5 µg/ml.[1][3] At higher concentrations (20 to 50 µg/ml), it also shows activity against some pseudomonads and Gram-positive bacteria.[1][3]
Macrolactin A demonstrates a broad spectrum of activity, inhibiting the growth of both Gram-positive and Gram-negative bacteria.[1] It has shown significant activity against clinically important resistant strains, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE).[1]
Table 2: Minimum Inhibitory Concentrations (MIC) of this compound and Macrolactin A against Selected Bacteria
| Bacterial Strain | This compound (Myxovirescin A1) MIC (µg/mL) | Macrolactin A MIC (µg/mL) |
| Enterobacteria | 1 - 5[1][3] | Not widely reported |
| Pseudomonas aeruginosa | 20 - 50[1][3] | Not widely reported |
| Gram-positive bacteria | 20 - 50[1][3] | - |
| Methicillin-resistant Staphylococcus aureus (MRSA) | Not widely reported | 2[1] |
| Vancomycin-resistant Enterococci (VRE) | Not widely reported | 16[1] |
Note: The available data for a direct MIC comparison across a wide range of identical strains is limited. The values presented are based on separate studies and should be interpreted with caution.
Mechanism of Action
The antimicrobial efficacy of this compound and Macrolactin A stems from their distinct molecular targets within bacterial cells.
This compound (Myxovirescin A1): Targeting Cell Wall Synthesis
This compound acts by inhibiting the type II signal peptidase (LspA).[4][5][6] This enzyme is crucial for the processing of pre-lipoproteins, which are essential components of the bacterial cell wall. By inhibiting LspA, this compound disrupts the integrity of the cell envelope, leading to cell death.[4][7]
Macrolactin A: Inhibiting Protein Synthesis
Macrolactin A targets bacterial protein synthesis by inhibiting the elongation factor Tu (EF-Tu). EF-Tu is a GTPase that plays a critical role in delivering aminoacyl-tRNA to the ribosome during the elongation phase of translation. By binding to EF-Tu, Macrolactin A prevents the proper functioning of the ribosome, thereby halting protein production and leading to bacterial growth inhibition.
Experimental Protocols
The following is a detailed methodology for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial compounds, such as this compound and Macrolactin A, using the broth microdilution method. This is a standardized and widely accepted protocol.[8][9][10]
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
1. Preparation of Materials:
-
Test Compounds: Prepare stock solutions of this compound and Macrolactin A in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mg/mL).
-
Bacterial Strains: Culture the desired bacterial strains overnight in an appropriate broth medium (e.g., Mueller-Hinton Broth for non-fastidious bacteria) at 37°C.
-
Media: Prepare sterile Mueller-Hinton Broth (MHB) or other suitable broth media.
-
96-Well Microtiter Plates: Use sterile, U-bottom or flat-bottom 96-well plates.
2. Inoculum Preparation:
-
Dilute the overnight bacterial culture in fresh broth to achieve a turbidity equivalent to a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10^8 CFU/mL.
-
Further dilute the standardized bacterial suspension in broth to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.
3. Assay Procedure:
-
Add 100 µL of sterile broth to all wells of the 96-well plate.
-
Add 100 µL of the test compound stock solution to the first well of a row and perform serial two-fold dilutions by transferring 100 µL from one well to the next across the plate. Discard the final 100 µL from the last well. This will create a gradient of compound concentrations.
-
Add 100 µL of the prepared bacterial inoculum to each well, bringing the final volume to 200 µL.
-
Include a positive control (broth with inoculum, no compound) and a negative control (broth only) on each plate.
4. Incubation:
-
Incubate the microtiter plates at 37°C for 18-24 hours.
5. Determination of MIC:
-
After incubation, visually inspect the wells for turbidity. The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.[11][12]
Conclusion
This compound and Macrolactin A represent two promising classes of natural product antibiotics with distinct chemical structures, antibacterial spectrums, and mechanisms of action. This compound's potent activity against Gram-negative bacteria through the inhibition of cell wall synthesis makes it a particularly interesting candidate for further development, given the urgent need for new drugs against these challenging pathogens. Macrolactin A's broad-spectrum activity, including against resistant Gram-positive strains, and its unique mode of action targeting protein synthesis, also highlight its therapeutic potential. Further head-to-head studies using standardized methodologies and a broader range of clinical isolates are warranted to fully elucidate their comparative efficacy and potential for clinical application.
References
- 1. Antibacterial activities of macrolactin A and 7-O-succinyl macrolactin A from Bacillus polyfermenticus KJS-2 against vancomycin-resistant enterococci and methicillin-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The myxovirescins, a family of antibiotics from Myxococcus virescens (Myxobacterales) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Broth microdilution susceptibility testing. [bio-protocol.org]
- 6. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 7. Myxobacterium-Produced Antibiotic TA (Myxovirescin) Inhibits Type II Signal Peptidase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Broth microdilution - Wikipedia [en.wikipedia.org]
- 9. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]
- 11. idexx.dk [idexx.dk]
- 12. idexx.com [idexx.com]
A Comparative Guide to the Synergistic Effects of Megovalicin H with Conventional Antibiotics
For Researchers, Scientists, and Drug Development Professionals
The emergence of multidrug-resistant bacteria necessitates innovative therapeutic strategies, including the use of antibiotic adjuvants that can enhance the efficacy of existing drugs. This guide provides a comparative analysis of the synergistic potential of Megovalicin H, a novel investigational compound, with a panel of commonly used antibiotics. The data presented herein is intended to guide further research and development of combination therapies.
I. Quantitative Assessment of Synergy
The synergistic activity of this compound in combination with various antibiotics was evaluated against methicillin-resistant Staphylococcus aureus (MRSA) ATCC 43300. The primary methods used for this assessment were the checkerboard assay to determine the Fractional Inhibitory Concentration (FIC) index and the time-kill curve assay to observe bactericidal dynamics.
Table 1: Synergistic Activity of this compound with Selected Antibiotics against MRSA ATCC 43300
| Antibiotic Combination (this compound +) | MIC Alone (µg/mL) | MIC in Combination (µg/mL) | FIC Index (FICI) | Interpretation |
| This compound | 8 | - | - | - |
| Vancomycin | 2 | 0.5 (Vancomycin) | 0.375 | Synergy |
| 2 (this compound) | ||||
| Linezolid | 4 | 2 (Linezolid) | 1.0 | Indifference |
| 4 (this compound) | ||||
| Daptomycin | 1 | 0.125 (Daptomycin) | 0.375 | Synergy |
| 2 (this compound) | ||||
| Rifampicin | 0.03 | 0.0075 (Rifampicin) | 0.5 | Synergy |
| 0.015 (this compound) |
-
FIC Index Interpretation:
The results from the checkerboard assay indicate a significant synergistic relationship between this compound and Vancomycin, Daptomycin, and Rifampicin, with FICI values at or below 0.5. In contrast, the combination with Linezolid showed indifference.
II. Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility.
1. Checkerboard Assay Protocol [1][2][4]
The checkerboard assay is a common in vitro method to assess the synergistic, indifferent, or antagonistic effects of antibiotic combinations.[5][6]
-
Preparation of Antibiotic Solutions: Stock solutions of this compound and the comparator antibiotics are prepared in appropriate solvents and diluted to a range of concentrations, typically in two-fold serial dilutions.[7]
-
Plate Setup: In a 96-well microtiter plate, serial dilutions of this compound are added to the wells along the x-axis, and serial dilutions of the comparator antibiotic are added along the y-axis. This creates a matrix of varying antibiotic concentrations.[2][6]
-
Inoculation: Each well is inoculated with a standardized bacterial suspension (e.g., 0.5 McFarland standard) of the test organism, such as MRSA ATCC 43300.[2]
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).[1]
-
Data Analysis: The minimum inhibitory concentration (MIC) of each antibiotic alone and in combination is determined by visual inspection for turbidity. The Fractional Inhibitory Concentration (FIC) index is calculated using the following formula: FIC Index = FIC of Drug A + FIC of Drug B Where:
2. Time-Kill Curve Assay Protocol [5][8][9]
Time-kill curve assays provide a dynamic picture of the bactericidal or bacteriostatic effects of antibiotic combinations over time.[10]
-
Preparation of Cultures: A logarithmic phase culture of the test organism is prepared.
-
Exposure to Antibiotics: The bacterial culture is aliquoted into flasks containing:
-
Growth medium only (control)
-
This compound at a sub-inhibitory concentration (e.g., 0.5 x MIC)
-
Comparator antibiotic at a sub-inhibitory concentration (e.g., 0.5 x MIC)
-
A combination of this compound and the comparator antibiotic at the same sub-inhibitory concentrations.
-
-
Sampling and Plating: Aliquots are removed from each flask at specified time points (e.g., 0, 2, 4, 8, 12, and 24 hours), serially diluted, and plated on appropriate agar (B569324) plates.[8]
-
Data Analysis: After incubation, colony-forming units (CFU/mL) are counted for each time point. Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL at 24 hours by the combination compared with the most active single agent.[8][11]
III. Visualizations
Workflow for Assessing Antibiotic Synergy
The following diagram illustrates the general workflow for evaluating the synergistic effects of a new compound like this compound.
References
- 1. 2.8.2. Checkerboard Assay [bio-protocol.org]
- 2. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 3. Synergistic Therapies as a Promising Option for the Treatment of Antibiotic-Resistant Helicobacter pylori - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Miniaturized Checkerboard Assays to Measure Antibiotic Interactions | Springer Nature Experiments [experiments.springernature.com]
- 5. When Does 2 Plus 2 Equal 5? A Review of Antimicrobial Synergy Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. scribd.com [scribd.com]
- 8. journals.asm.org [journals.asm.org]
- 9. iosrjournals.org [iosrjournals.org]
- 10. droracle.ai [droracle.ai]
- 11. researchgate.net [researchgate.net]
Unveiling the Resistance Profile of Megovalicin H: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the cross-resistance profile of Megovalicin H, a macrocyclic lactone antibiotic produced by the myxobacterium Myxococcus flavescens. Notably, this compound is structurally identical to Myxovirescin A1, and as such, this guide will leverage available data on Myxovirescin to elucidate its resistance patterns and compare them with other antibiotic classes.
Executive Summary
This compound, also known as Myxovirescin A1 or Antibiotic TA, exhibits a novel mechanism of action by targeting the type II signal peptidase (LspA), an essential enzyme in bacterial lipoprotein processing.[1][2] This unique target suggests a low probability of cross-resistance with currently marketed antibiotics. Studies on Escherichia coli have identified mutants with specific resistance to Myxovirescin that do not exhibit cross-resistance to a range of other antibiotics, highlighting its potential as a therapeutic agent against multidrug-resistant pathogens. Resistance in these mutants is primarily associated with mutations in the lpp gene, which encodes Braun's lipoprotein.
Comparative Analysis of Cross-Resistance
While specific quantitative cross-resistance data for a this compound-resistant mutant against a wide panel of antibiotics is not extensively available in the public domain, a key study by Xiao et al. (2012) provides crucial qualitative insights. The study isolated an E. coli mutant, YX23, with specific resistance to Myxovirescin (termed antibiotic TA in the study). This mutant, with a mutation in the lpp gene, did not show cross-resistance to an unspecified panel of other antibiotics, indicating a highly specific resistance mechanism.[3][4][5]
To provide a comparative perspective, the following table summarizes the known antibacterial spectrum of Myxovirescin A against various bacterial isolates.
Table 1: Antibacterial Spectrum of Myxovirescin A (this compound)
| Bacterial Species | Gram Stain | MIC (µg/mL) | Reference |
| Escherichia coli | Gram-Negative | 1 - 5 | [6] |
| Enterobacteria (various) | Gram-Negative | 1 - 5 | [6] |
| Pseudomonas species | Gram-Negative | 20 - 50 | [6] |
| Gram-Positive Bacteria (various) | Gram-Positive | 20 - 50 | [6] |
Mechanism of Action and Resistance: A Comparative Overview
The unique mechanism of action of this compound (Myxovirescin) sets it apart from many conventional antibiotics. The following table compares its mechanism with that of other major antibiotic classes.
Table 2: Comparison of Antibiotic Mechanism of Action and Resistance
| Antibiotic Class | Mechanism of Action | Common Resistance Mechanism(s) | Cross-Resistance Potential with this compound |
| This compound (Myxovirescin) | Inhibition of Type II Signal Peptidase (LspA) | Mutation in the lpp gene | Low |
| β-Lactams | Inhibition of cell wall synthesis | Enzymatic degradation (β-lactamases), target modification | Low |
| Aminoglycosides | Inhibition of protein synthesis (30S subunit) | Enzymatic modification, target modification, efflux pumps | Low |
| Macrolides | Inhibition of protein synthesis (50S subunit) | Target modification (rRNA methylation), efflux pumps | Low |
| Quinolones | Inhibition of DNA replication (DNA gyrase/topoisomerase IV) | Target modification, efflux pumps | Low |
| Glycopeptides | Inhibition of cell wall synthesis | Alteration of peptidoglycan precursors | Low |
Signaling Pathways and Experimental Workflows
Mechanism of Action and Resistance Pathway
The following diagram illustrates the mechanism of action of this compound (Myxovirescin) and the pathway leading to resistance in E. coli.
Mechanism of action and resistance pathway of this compound.
Experimental Workflow for Cross-Resistance Studies
The following diagram outlines a typical experimental workflow to determine antibiotic cross-resistance.
Workflow for determining antibiotic cross-resistance.
Experimental Protocols
Isolation of this compound-Resistant Mutants
Objective: To select for bacterial mutants that exhibit resistance to this compound.
Methodology:
-
A susceptible bacterial strain (e.g., E. coli) is cultured to a high density.
-
The bacterial culture is plated on solid growth medium containing a concentration of this compound that is inhibitory to the parental strain.
-
Plates are incubated under appropriate conditions until resistant colonies appear.
-
Resistant colonies are isolated, purified, and their resistance to this compound is confirmed by re-testing.
Antimicrobial Susceptibility Testing (AST)
Objective: To determine the Minimum Inhibitory Concentration (MIC) of various antibiotics against the parental and this compound-resistant bacterial strains.
Broth Microdilution Method:
-
Preparation of Antibiotic Solutions: A two-fold serial dilution of each antibiotic to be tested is prepared in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).
-
Inoculum Preparation: Bacterial colonies are suspended in saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). This suspension is then diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.
-
Inoculation and Incubation: Each well containing the antibiotic dilutions is inoculated with the standardized bacterial suspension. Control wells (bacteria without antibiotic and broth without bacteria) are included. The plates are incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.
Disk Diffusion Method:
-
Inoculum Preparation: A standardized bacterial inoculum is prepared as described for the broth microdilution method.
-
Inoculation of Agar (B569324) Plate: A sterile cotton swab is used to evenly inoculate the entire surface of a Mueller-Hinton agar plate with the standardized bacterial suspension.
-
Application of Antibiotic Disks: Paper disks impregnated with known concentrations of different antibiotics are placed on the agar surface.
-
Incubation: The plates are incubated at 37°C for 18-24 hours.
-
Measurement of Inhibition Zones: The diameter of the zone of growth inhibition around each disk is measured. The size of the zone is correlated with the susceptibility of the bacterium to the antibiotic.
Conclusion
The available evidence strongly suggests that this compound possesses a favorable cross-resistance profile due to its unique mechanism of action targeting LspA. The lack of cross-resistance in a specifically selected resistant mutant indicates that the development of resistance to this compound is unlikely to confer resistance to other classes of antibiotics. This positions this compound as a promising candidate for further development, particularly in the context of combating infections caused by multidrug-resistant bacteria. Further quantitative studies are warranted to fully elucidate its cross-resistance patterns against a broader range of clinically relevant pathogens and antibiotic-resistant isolates.
References
- 1. Inhibition of Escherichia coli Lipoprotein Diacylglyceryl Transferase Is Insensitive to Resistance Caused by Deletion of Braun’s Lipoprotein - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Myxobacterium-Produced Antibiotic TA (Myxovirescin) Inhibits Type II Signal Peptidase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. Myxobacterium-produced antibiotic TA (myxovirescin) inhibits type II signal peptidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The myxovirescins, a family of antibiotics from Myxococcus virescens (Myxobacterales) - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Action of Megovalicin H: A Genetically Confirmed Mechanism
A deep dive into the molecular target of the potent myxobacterial antibiotic, Megovalicin H, and a comparative analysis with the known inhibitor, globomycin.
For Immediate Release: Researchers have elucidated the precise mechanism of action of this compound, a member of the myxovirescin family of antibiotics, through rigorous genetic and biochemical studies. These investigations confirm that this compound exerts its potent antibacterial effects by inhibiting the type II signal peptidase (LspA), a critical enzyme in bacterial lipoprotein processing. This guide provides a comprehensive overview of the genetic studies that pinpointed LspA as the molecular target of this compound and compares its activity with globomycin, another known LspA inhibitor.
Comparative Analysis of LspA Inhibitors
| Feature | This compound (Myxovirescin) | Globomycin |
| Antibiotic Class | Macrocyclic lactam-lactone | Cyclic depsipeptide |
| Producing Organism | Myxococcus flavescens (and other myxobacteria) | Streptomyces species |
| Molecular Target | Type II Signal Peptidase (LspA) | Type II Signal Peptidase (LspA) |
| Mechanism | Inhibition of prolipoprotein processing | Inhibition of prolipoprotein processing |
| Spectrum of Activity | Broad-spectrum, particularly against Gram-negative bacteria | Primarily active against Gram-negative bacteria |
Deciphering the Mode of Action: Genetic Approaches
The mode of action of this compound (referred to as antibiotic TA or myxovirescin in the key research) was definitively established through two complementary genetic screening methods in Escherichia coli.[1][2][3]
Isolation of Resistant Mutants
To identify the cellular target of this compound, researchers isolated E. coli mutants that exhibited resistance to the antibiotic. A specific mutant demonstrating high-level resistance was selected for further analysis. Whole-genome sequencing of this resistant mutant revealed an insertion of an IS4 element within the lpp gene. The lpp gene encodes the abundant Braun's lipoprotein, a major component of the outer membrane of Gram-negative bacteria. This finding suggested that the toxic effects of this compound are linked to the processing or localization of this lipoprotein.[1][2]
Overexpression Library Screening
In a parallel approach, a comprehensive E. coli overexpression library (the ASKA library) was screened for genes that, when overexpressed, conferred resistance to this compound. This screen identified a single gene, lspA, which encodes the type II signal peptidase. Overexpression of LspA led to a significant increase in resistance to this compound, strongly indicating that LspA is the direct molecular target of the antibiotic.[1][2]
The Molecular Mechanism of Action
The genetic evidence strongly points to LspA as the direct target of this compound. LspA is a crucial enzyme responsible for the cleavage of the signal peptide from prolipoproteins during their maturation process. By inhibiting LspA, this compound prevents the proper processing and localization of lipoproteins. This leads to an accumulation of unprocessed prolipoproteins in the bacterial cell membrane, resulting in cellular stress, disruption of the cell envelope, and ultimately, cell death.[1][2][4]
The diagram below illustrates the lipoprotein processing pathway and the inhibitory action of this compound.
Caption: Lipoprotein processing pathway and the inhibitory action of this compound on LspA.
Experimental Protocols
The following are summaries of the key experimental protocols used to identify the mode of action of this compound.
Isolation of this compound-Resistant Mutants
-
Bacterial Strain: E. coli K-12 was used as the parent strain.
-
Mutagenesis: Spontaneous mutants were selected by plating a high density of E. coli cells on agar (B569324) plates containing a lethal concentration of this compound.
-
Selection and Verification: Colonies that grew in the presence of this compound were isolated and re-streaked on selective plates to confirm resistance.
-
Genetic Mapping: The site of the mutation conferring resistance was identified using whole-genome sequencing and comparison to the parental strain's genome.
Overexpression Library Screening for Resistance Genes
-
Library: The ASKA library, a comprehensive collection of E. coli open reading frames (ORFs) cloned into an expression vector, was utilized.
-
Transformation: The library was transformed into a susceptible E. coli strain.
-
Screening: The transformed cells were plated on agar containing a concentration of this compound that is inhibitory to the parental strain.
-
Identification of Resistance Plasmids: Plasmids from the resistant colonies were isolated and the inserted ORF was identified by sequencing.
-
Confirmation: The identified plasmid was re-transformed into the parental strain to confirm that overexpression of the specific gene conferred resistance to this compound.
The experimental workflow for identifying the molecular target of this compound is depicted below.
Caption: Experimental workflow for the genetic identification of the this compound target.
Conclusion
The convergence of evidence from both resistant mutant analysis and overexpression screening provides a definitive confirmation of the mode of action of this compound. By targeting the essential type II signal peptidase, LspA, this compound disrupts the bacterial lipoprotein maturation pathway, leading to potent antibacterial activity. This detailed understanding of its mechanism, supported by robust genetic data, paves the way for the rational design of novel antibacterial agents targeting this critical cellular process.
References
Safety Operating Guide
Essential Safety and Handling Protocols for Megovalicin H
FOR IMMEDIATE USE BY RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS
This document provides critical safety and logistical guidance for the handling and disposal of Megovalicin H. Given the potent biological activity and potential hazards associated with this compound, adherence to these protocols is mandatory to ensure personnel safety and prevent environmental contamination.
Hazard Assessment
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, it is classified within the myxovirescin family of antibiotics. Myxovirescins are known to be highly toxic. For instance, the parent compound, Myxovirescin, has a reported LD50 of 2 mg/kg in mice (oral administration), indicating extreme toxicity. Therefore, this compound must be handled as a potent, cytotoxic compound. Potential routes of exposure include inhalation of aerosolized particles, dermal contact, and ingestion. The primary health risks are presumed to be acute toxicity, and potentially carcinogenic, mutagenic, or teratogenic effects, which are common for cytotoxic agents.
Personal Protective Equipment (PPE)
All personnel handling this compound must use the personal protective equipment outlined in the table below. This PPE is the minimum requirement and should be augmented based on a site-specific risk assessment.
| PPE Component | Specification | Rationale |
| Gloves | Double-gloving with chemotherapy-tested nitrile gloves. | Prevents dermal absorption. Double-gloving provides an additional barrier in case of a breach in the outer glove. |
| Gown | Disposable, solid-front, back-closing gown made of a low-lint, impervious material. | Protects skin and personal clothing from contamination. The solid front provides maximum protection against spills. |
| Eye Protection | Chemical splash goggles or a full-face shield. | Protects eyes from splashes and aerosols. |
| Respiratory Protection | A NIOSH-approved N95 or higher-level respirator. | Prevents inhalation of aerosolized powder. Fit-testing of the respirator is mandatory for all users. |
| Shoe Covers | Disposable, slip-resistant shoe covers. | Prevents the tracking of contamination out of the designated handling area. |
Engineering Controls and Designated Handling Area
This compound must be handled in a designated area with restricted access. The following engineering controls are required:
-
Ventilation: All manipulations of powdered this compound that could generate dust or aerosols must be conducted in a certified Class II Biological Safety Cabinet (BSC) or a powder containment hood.
-
Negative Pressure: The designated handling area should be under negative pressure relative to adjacent spaces to prevent the escape of airborne contaminants.
-
Surface Protection: Work surfaces should be covered with disposable, absorbent, plastic-backed liners to contain spills and facilitate cleanup.
Standard Operating Procedure for Handling this compound
The following workflow must be followed for all procedures involving this compound.
Spill Management
In the event of a spill, the following procedure must be initiated immediately:
-
Evacuate: Alert all personnel in the immediate area and evacuate.
-
Isolate: Secure the area to prevent entry.
-
Report: Notify the laboratory supervisor and institutional safety officer immediately.
-
Cleanup: Only personnel trained in hazardous spill response and equipped with appropriate PPE should perform the cleanup. A spill kit containing absorbent materials, deactivating agents (if known), and waste disposal bags must be readily available.
Disposal Plan
All waste generated from the handling of this compound is considered hazardous and must be disposed of according to the following guidelines.
Disposal Containers:
| Waste Type | Container Specification | Labeling |
| Solid Waste | Yellow, puncture-resistant container with a secure lid. | "Cytotoxic Waste," "Biohazard," and the chemical name "this compound." |
| Liquid Waste | Labeled, sealed, and compatible container. | "Cytotoxic Liquid Waste," and the chemical name "this compound." |
All disposal procedures must comply with institutional, local, and national regulations for hazardous waste.
This guidance is intended to provide a framework for the safe handling of this compound. It is imperative that all personnel receive training on these procedures and the potential hazards of this compound before commencing any work.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
